5-Bromo-4-methylisoquinoline
Descripción
The exact mass of the compound 5-Bromo-4-methylisoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-4-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-bromo-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXPGHNBIZJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621091 | |
| Record name | 5-Bromo-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651310-24-6 | |
| Record name | Isoquinoline, 5-bromo-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651310-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 5-Bromo-4-methylisoquinoline: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-4-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Nomenclature
5-Bromo-4-methylisoquinoline is a derivative of isoquinoline, a bicyclic aromatic organic compound. The structure consists of a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 5th position and a methyl group at the 4th position.
Chemical Structure:
IUPAC Name: 5-Bromo-4-methylisoquinoline
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 651310-24-6[1][2] |
| Molecular Formula | C₁₀H₈BrN[1] |
| Molecular Weight | 222.08 g/mol [2] |
| InChI | 1S/C10H8BrN/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,1H3[1][2] |
| InChIKey | TYIXPGHNBIZJTL-UHFFFAOYSA-N[1][2] |
| SMILES | Cc1cncc2cccc(Br)c12[2] |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 5-Bromo-4-methylisoquinoline. It is important to note that much of the available data is computationally predicted and should be confirmed experimentally.
| Property | Value | Source |
| Physical State | Solid[1][2] | Commercial Suppliers |
| Boiling Point | 331.5 ± 22.0 °C (Predicted)[3] | ChemicalBook |
| Density | 1.488 ± 0.06 g/cm³ (Predicted)[3] | ChemicalBook |
| pKa | 4.82 ± 0.14 (Predicted)[3] | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook |
Synthesis of 5-Bromo-4-methylisoquinoline
The synthesis of 5-Bromo-4-methylisoquinoline can be achieved through the electrophilic bromination of 4-methylisoquinoline. A representative experimental protocol is detailed below. This protocol is based on a known method for the bromination of isoquinoline derivatives.[4]
Experimental Protocol: Bromination of 4-Methylisoquinoline
Materials:
-
4-Methylisoquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
28% Aqueous Ammonia
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Chloroform
-
Methanol
Procedure:
-
In a flask, dissolve 4-Methylisoquinoline (1 equivalent) in concentrated sulfuric acid.
-
Cool the solution on an ice bath.
-
Slowly add N-bromosuccinimide (1 equivalent) to the cooled solution.
-
Stir the reaction mixture for 2 hours while maintaining the cold temperature.
-
After 2 hours, carefully add 28% aqueous ammonia to the reaction mixture to neutralize the acid.
-
Extract the product into dichloromethane (2x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform:methanol (50:1) solvent system to yield pure 5-Bromo-4-methylisoquinoline.[4]
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a bromo-substituted isoquinoline derivative.
Caption: A generalized workflow for the synthesis and purification of 5-Bromo-4-methylisoquinoline.
Spectral Data (Reference)
Note: The following data is for 5-Bromoisoquinoline and is provided for comparative purposes only.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-9.5 ppm). |
| ¹³C NMR | Expected signals for aromatic carbons (δ 110-160 ppm). |
| IR (cm⁻¹) | Aromatic C-H stretching (~3050 cm⁻¹), C=C and C=N stretching (1600-1400 cm⁻¹), C-Br stretching (below 1000 cm⁻¹). |
Applications in Research and Drug Development
Substituted isoquinolines are a significant class of compounds in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs. The bromo and methyl substitutions on the isoquinoline core of 5-Bromo-4-methylisoquinoline provide synthetic handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, can be utilized in various cross-coupling reactions to introduce new functional groups.
Safety Information
5-Bromo-4-methylisoquinoline is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide is intended for informational purposes for qualified scientific professionals and is not a substitute for experimental validation. Researchers should always consult primary literature and safety documentation before conducting any experimental work.
References
In-Depth Technical Guide: 5-Bromo-4-methylisoquinoline (CAS No. 651310-24-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and synthetic methodologies related to 5-Bromo-4-methylisoquinoline. The information is intended to support research and development efforts in medicinal chemistry and related fields where substituted isoquinolines serve as crucial building blocks.
Core Compound Characterization
5-Bromo-4-methylisoquinoline is a solid, heterocyclic aromatic compound. Its core structure, a substituted isoquinoline, is a prevalent motif in numerous biologically active molecules and natural products. The strategic placement of the bromo and methyl groups offers versatile handles for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-4-methylisoquinoline is presented in the table below. These parameters are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [2] |
| CAS Number | 651310-24-6 | [1] |
| Physical Form | Solid | [1][2] |
| Melting Point | 110-112 °C | [3] |
| Boiling Point | 331.5 ± 22.0 °C (Predicted) | [4] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and acetone. | [3] |
| Flash Point | 154.3 ± 22.3 °C (Predicted) | [4] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A reported ¹H NMR spectrum for 5-Bromo-4-methylisoquinoline is available, which is crucial for confirming the arrangement of protons in the molecule. The interpretation of this spectrum would provide insights into the chemical environment of each proton.
A detailed analysis of the ¹H NMR spectrum is pending the availability of high-resolution spectral data with assigned chemical shifts and coupling constants.
Further Spectroscopic Data (¹³C NMR, MS, IR)
To provide a complete characterization profile, further experimental data is required:
-
¹³C NMR Spectroscopy: Would reveal the number and types of carbon atoms present in the molecule.
-
Mass Spectrometry (MS): Would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: Would identify the functional groups present based on their vibrational frequencies.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-4-methylisoquinoline (CAS 651310-24-6) is not explicitly detailed in the available literature, general synthetic strategies for substituted isoquinolines can be inferred.
General Synthetic Approach
The synthesis of 5-Bromo-4-methylisoquinoline likely involves a multi-step sequence starting from simpler precursors. A plausible synthetic workflow is outlined below.
Caption: A plausible synthetic workflow for 5-Bromo-4-methylisoquinoline.
Experimental Protocol: Electrophilic Bromination (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar bromo-isoquinoline derivatives.[5] The precise conditions for the synthesis of 5-Bromo-4-methylisoquinoline may require optimization.
-
Dissolution: Dissolve 4-methylisoquinoline in a suitable strong acid, such as concentrated sulfuric acid, under cooling in an ice bath.
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), to the solution while maintaining a low temperature to control the reaction's exothermicity and regioselectivity.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.
-
Purification: Collect the crude product by filtration, wash it with water, and dry it. Further purify the product using techniques such as recrystallization or column chromatography to obtain pure 5-Bromo-4-methylisoquinoline.
Biological and Pharmacological Potential
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of 5-Bromo-4-methylisoquinoline. However, the isoquinoline scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.
The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a key structural component in numerous natural products and synthetic drugs with diverse pharmacological activities, including:
-
Anticancer
-
Antimicrobial
-
Antiviral
-
Antihypertensive
-
Analgesic
The biological activity of isoquinoline derivatives is often modulated by the nature and position of substituents on the isoquinoline ring. The presence of a bromine atom and a methyl group on the 5- and 4-positions, respectively, of 5-Bromo-4-methylisoquinoline provides a unique substitution pattern that could impart specific biological properties.
Future Research Directions
The lack of biological data for 5-Bromo-4-methylisoquinoline presents an opportunity for future research. A logical workflow for investigating its pharmacological potential is proposed below.
Caption: A proposed workflow for the biological evaluation of 5-Bromo-4-methylisoquinoline.
Further research into the biological activities of this compound could involve screening against various cancer cell lines, bacterial and fungal strains, and viral targets. Positive hits from these initial screens would warrant more in-depth studies to elucidate the mechanism of action and identify the specific molecular targets and signaling pathways involved. The versatile chemical nature of 5-Bromo-4-methylisoquinoline also makes it an attractive starting point for the development of compound libraries for broader screening campaigns.
References
Spectroscopic Profile of 5-Bromo-4-methylisoquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-4-methylisoquinoline, catering to researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for these characterizations.
Spectroscopic Data Summary
The structural elucidation of 5-Bromo-4-methylisoquinoline is supported by a combination of spectroscopic techniques. While a complete, officially published dataset remains elusive in publicly accessible databases, the following tables are compiled based on typical values for similar isoquinoline derivatives and general spectroscopic principles. These tables serve as a predictive guide for researchers working with this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-4-methylisoquinoline
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~9.0 - 9.2 | s | H-1 |
| ~8.2 - 8.4 | d | H-8 |
| ~7.8 - 8.0 | d | H-6 |
| ~7.5 - 7.7 | t | H-7 |
| ~7.4 - 7.6 | s | H-3 |
| ~2.5 - 2.7 | s | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-4-methylisoquinoline
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~152 | C-1 |
| ~145 | C-3 |
| ~135 | C-8a |
| ~132 | C-4a |
| ~130 | C-6 |
| ~128 | C-7 |
| ~127 | C-5 |
| ~125 | C-8 |
| ~122 | C-4 |
| ~18 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data for 5-Bromo-4-methylisoquinoline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3150 | C-H Stretch | Aromatic |
| 2920-2980 | C-H Stretch | Methyl (-CH₃) |
| 1600-1650 | C=C Stretch | Aromatic Ring |
| 1450-1550 | C=N Stretch | Isoquinoline Ring |
| 1370-1390 | C-H Bend | Methyl (-CH₃) |
| 1000-1100 | C-Br Stretch | Bromo Group |
| 800-900 | C-H Bend | Aromatic (Out-of-Plane) |
Table 4: Predicted Mass Spectrometry (MS) Data for 5-Bromo-4-methylisoquinoline
| m/z | Relative Abundance (%) | Assignment |
| 221/223 | High | [M]⁺ (Molecular Ion, Bromine Isotopes) |
| 142 | Moderate | [M-Br]⁺ |
| 115 | Moderate | [M-Br-HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 5-Bromo-4-methylisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-Bromo-4-methylisoquinoline (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum of solid 5-Bromo-4-methylisoquinoline is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or gas chromatography inlet. The electron energy is typically set to 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 5-Bromo-4-methylisoquinoline is depicted in the following diagram.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Solubility of 5-Bromo-4-methylisoquinoline in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-methylisoquinoline in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining quantitative solubility, enabling researchers to generate specific data for their unique applications.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of 5-Bromo-4-methylisoquinoline, featuring a heterocyclic aromatic isoquinoline ring system with a bromine and a methyl substituent, suggests a moderate to low polarity, predicting better solubility in organic solvents than in aqueous solutions.
Qualitative Solubility Data
Based on available chemical supplier data and synthesis literature, the following table summarizes the known qualitative solubility of 5-Bromo-4-methylisoquinoline.
| Solvent | Type | Solubility | Citation |
| Water | Protic, Polar | Slightly Soluble / Insoluble | [1][2] |
| Ethanol | Protic, Polar | Soluble | [1] |
| Acetone | Aprotic, Polar | Soluble | [1] |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Aprotic, Nonpolar | Soluble | [2] |
| Methanol | Protic, Polar | Implied Soluble | |
| Sulfuric Acid (concentrated) | Protic, Polar | Soluble |
Note: "Implied Soluble" indicates that the solvent was used in a reaction or purification step that suggests solubility, though it was not explicitly stated.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a standardized experimental protocol is necessary. The following method is a robust approach for determining the solubility of 5-Bromo-4-methylisoquinoline in various organic solvents.
Objective: To determine the equilibrium solubility of 5-Bromo-4-methylisoquinoline in a selection of organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
5-Bromo-4-methylisoquinoline (solid, high purity)
-
Selected organic solvents (e.g., ethanol, acetone, methanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 5-Bromo-4-methylisoquinoline of a known concentration in a suitable solvent (in which it is freely soluble).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid 5-Bromo-4-methylisoquinoline to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Record the peak area of 5-Bromo-4-methylisoquinoline for each sample and standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 5-Bromo-4-methylisoquinoline in the diluted samples using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 5-Bromo-4-methylisoquinoline.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
The Pharmacological Potential of Substituted Isoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its presence in a vast array of natural alkaloids and synthetic molecules underscores its significance as a "privileged structure" for drug discovery. The diverse pharmacological activities exhibited by substituted isoquinolines, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, have made them a focal point of intensive research. This technical guide provides an in-depth exploration of the biological activities of substituted isoquinolines, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in the development of novel therapeutics.
Anticancer Activity
Substituted isoquinolines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are multifaceted and often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2][3]
Quantitative Anticancer Data
The anticancer potency of substituted isoquinolines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various substituted isoquinoline derivatives against several cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Acyl isoquinolin-1(2H)-one | Methyl 4-(3-butyryl-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoate | MCF-7 (Breast) | 2.4 | [3] |
| 3-Acyl isoquinolin-1(2H)-one | Methyl 4-(3-butyryl-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoate | MDA-MB-231 (Breast) | 5.7 | [3] |
| Sulfonamido-TET ethyl acrylate | Compound 14 | HCT116 (Colon) | 0.23 (48h) | [3] |
| Sulfonamido-TET ethyl acrylate | Compound 14 | CT26 (Colon) | 0.30 (48h) | [3] |
| Benzo[4][5]indolo[3,4-c]isoquinoline | N-(3-morpholinopropyl)-substituted derivative | Mean of 60 cell lines | 0.039 | [3] |
| 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-one | 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Mean of 60 cell lines | ~0.066 (calculated from lgGI50) | [6] |
| Sanguinarine | - | Various | 0.11 - 0.54 µg/mL | [1] |
| Chelerythrine | - | Various | 0.14 - 0.46 µg/mL | [1] |
Key Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[7][8] Several isoquinoline derivatives have been identified as potent inhibitors of this pathway.[3][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted isoquinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted isoquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Quantitative Antimicrobial Data
The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (+)-Actinodaphnine | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | ≥50 | [9] |
| (+)-N-Me-actinodaphnine | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | ≥50 | [9] |
| (+)-Anonaine | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | ≥50 | [9] |
| (-)-Xylopine | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | ≥50 | [9] |
| Sanguinarine | Staphylococcus aureus | 1.9 (mg/L) | [10] |
| Chelerythrine | Pseudomonas aeruginosa | 1.9 (mg/L) | [10] |
| Berberine | Candida albicans | 75.53 (µM) | [4] |
| Palmatine | Clostridium perfringens | 52.2 (µM) | [4] |
| Spathullin B | Staphylococcus aureus | 1 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[13][14][15][16]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted isoquinoline compounds
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the isoquinoline compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Antiviral Activity
Several substituted isoquinolines have shown promising antiviral activities, particularly against influenza viruses.[5][17][18][19] The mechanism of action can involve the inhibition of viral polymerase activity.[5][17]
Quantitative Antiviral Data
The antiviral activity is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response, and the half-maximal cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | SI | Reference |
| Compound 1 | Influenza A (H1N1, PR8) | 0.2 | 39.0 | ≥65 | [5] |
| Compound 1 | Influenza A (H3N2, HK) | 0.6 | 39.0 | ≥65 | [5] |
| Compound 1 | Influenza B (Lee) | 0.3 | 39.0 | ≥65 | [5] |
| Compound 21 | Influenza A (H1N1, PR8) | 9.9 | >300 | >30.3 | [5] |
| Compound 21 | Influenza A (H3N2, HK) | 18.5 | >300 | >16.2 | [5] |
| Compound 21 | Influenza B (Lee) | 12.3 | >300 | >24.4 | [5] |
| Cepharanthine | Influenza A (H1N1) | 3.10 | 68.28 | 22.0 | [19] |
| Tetrandrine | Influenza A (H1N1) | 4.10 | 66.78 | 16.3 | [19] |
| Fangchinoline | Influenza A (H1N1) | 4.96 | 47.71 | 9.6 | [19] |
Experimental Workflow: Antiviral Screening
Anti-inflammatory Activity
Substituted isoquinolines have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[20][21][22][23][24]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines, with IC50 values indicating the potency of the compounds.
| Compound Class | Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| Chiral Pyrazolo Isoquinoline | Compound 7d | NO Inhibition | RAW 264.7 | 20.76 | [20] |
| Chiral Pyrazolo Isoquinoline | Compound 7f | NO Inhibition | RAW 264.7 | 26.74 | [20] |
| Chiral Pyrazolo Isoquinoline | Compound 7b | NO Inhibition | RAW 264.7 | 33.8 | [20] |
| Ursolic Acid Derivative | UA-1 | NO Inhibition | RAW 264.7 | 2.2 | [23] |
Key Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[25][26][27][28] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[25][26] Substituted isoquinolines can inhibit this pathway, thereby reducing inflammation.[22][24]
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Test)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.[21][29][30][31]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Substituted isoquinoline compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the isoquinoline compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Neuroprotective Activity
Isoquinoline alkaloids have demonstrated significant neuroprotective effects in various in vitro models of neurodegenerative diseases.[32][33][34][35][36] These effects are often attributed to their antioxidant and anti-inflammatory properties.
Quantitative Neuroprotective Data
The neuroprotective activity can be evaluated by measuring the ability of a compound to protect neuronal cells from various insults.
| Compound Class/Extract | Assay | Cell Line | Protective Effect | Reference |
| Phycella australis alkaloid fraction | Okadaic acid-induced toxicity | SH-SY5Y | 78% max. response | [32] |
| Phaedranassa lehmannii alkaloid fraction | Okadaic acid-induced toxicity | SH-SY5Y | 84% max. response | [32] |
| Phycella australis alkaloid fraction | Oxygen-glucose deprivation/reoxygenation | Mouse hippocampal slices | >14% protection | [32] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells (Oxygen-Glucose Deprivation/Reoxygenation)
This in vitro model mimics the ischemic conditions of a stroke.[37][38][39]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Glucose-free DMEM
-
Substituted isoquinoline compounds
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kits)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium until they are differentiated into a neuronal phenotype.
-
Pre-treatment: Pre-treat the cells with the isoquinoline compounds for a specified period (e.g., 1-2 hours).
-
Oxygen-Glucose Deprivation (OGD): Replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber for a duration that induces significant cell death (e.g., 4-6 hours).
-
Reoxygenation: Return the cells to complete medium and incubate under normoxic conditions for 24 hours.
-
Assessment of Neuroprotection: Measure cell viability using an appropriate assay (e.g., MTT or LDH release). Compare the viability of compound-treated cells to that of untreated cells subjected to OGD/R.
Conclusion
The substituted isoquinoline scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make this class of compounds a rich area for future research. This technical guide provides a foundational resource for scientists and researchers, offering a compilation of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms that underpin the pharmacological effects of substituted isoquinolines. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. | Semantic Scholar [semanticscholar.org]
- 12. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scbt.com [scbt.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. mdpi.com [mdpi.com]
- 31. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. scilit.com [scilit.com]
- 37. Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Nrf2-mediated neuroprotection against oxygen-glucose deprivation/reperfusion injury by emodin via AMPK-dependent inhibition of GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
The Pivotal Role of Brominated Heterocyclic Compounds in Modern Research and Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Brominated heterocyclic compounds have emerged as a cornerstone in various scientific disciplines, offering a unique combination of reactivity and structural diversity. The strategic incorporation of a bromine atom onto a heterocyclic scaffold provides a versatile handle for a multitude of chemical transformations, making these compounds indispensable intermediates in the synthesis of pharmaceuticals, advanced materials, and agrochemicals. This technical guide delves into the core research applications of brominated heterocyclic compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Medicinal Chemistry: A Rich Source of Therapeutic Agents
Brominated heterocyclic compounds are particularly prominent in the field of medicinal chemistry, with a significant number of natural products and synthetic molecules exhibiting potent biological activities. Marine organisms, in particular, are a prolific source of brominated alkaloids with diverse therapeutic potential.
Anticancer Activity
A vast array of brominated heterocyclic compounds have demonstrated significant cytotoxicity against various cancer cell lines. The bromine atom can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes, and can also participate in crucial interactions with biological targets.
Table 1: Cytotoxicity of Selected Brominated Heterocyclic Compounds
| Compound | Heterocyclic Core | Cancer Cell Line | IC50 (µM) | Reference |
| 3,10-Dibromofascaplysin | Indole | K562 (Leukemia) | 0.05 µM | [1] |
| 3,10-Dibromofascaplysin | MV4;11 (Leukemia) | 0.1 µM | [1] | |
| Aplyzanzine B | Bromotyrosine | A549 (Lung) | 6.1 µM | [2] |
| Anomoian B | Bromotyrosine | HT-29 (Colon) | 1.6 µM | [2] |
| Echinosulfonic acid D | Indole | KB cells | 2 µg/mL | [2] |
| Echinosulfonic acid B | Indole | KB cells | 2 µg/mL | [2] |
| Marinopyrrole B | Pyrrole | HCT-116 (Colon) | 9.0 µM | |
| Marinopyrrole C | Pyrrole | HCT-116 (Colon) | 0.39 µM | |
| Pyrrolomycin C | Pyrrole | HCT-116 (Colon) | 0.8 µM | |
| Clavatadine C Analog (18) | Spirocyclic Bromotyrosine | A-375 (Melanoma) | 0.4 µM | [3] |
| Brominated Coelenteramine (Clm-1) | Imidazopyrazinone | Gastric Cancer | 15.2 µM | [4] |
| Brominated Coelenteramine (Clm-1) | Lung Cancer | 32.6 µM | [4] |
Many of these compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.
Antimicrobial and Antiviral Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents. Brominated heterocycles, particularly those derived from marine sources, have shown promising activity against a range of bacteria, fungi, and viruses.
Table 2: Antimicrobial and Antiviral Activity of Selected Brominated Heterocyclic Compounds
| Compound | Heterocyclic Core | Target Organism/Virus | MIC/IC50/EC50 | Reference |
| Brominated Indole (74) | Indole | Gram-negative bacteria | 2-4 µg/mL | [5] |
| 6-Bromo-4-iodoindole | Indole | S. aureus | 20-30 µg/mL | [6] |
| 4-Bromo-6-chloroindole | Indole | S. aureus | 20-30 µg/mL | [6] |
| (+)-Aeroplysinin-1 | Bromotyrosine | MRSA | <32 µg/mL | [7] |
| Phallusialide A | Pyrrole | MRSA | 32 µg/mL | [8] |
| Phallusialide B | Pyrrole | E. coli | 64 µg/mL | [8] |
| Thiazole derivative (T2) | Thiazole | C. albicans | 0.008-0.98 µg/mL | [9] |
| Thiazole derivative (T3) | Thiazole | C. albicans | 0.008-0.98 µg/mL | [9] |
| Thiazole derivative (T4) | Thiazole | C. albicans | 0.008-0.98 µg/mL | [9] |
| Moloka'iamine | Bromotyrosine | HSV-II | 90% inhibition at 10 µg/mL | [10] |
| Mololipids | Bromotyrosine | HIV-1 | ED50 of 52.2 µM | [10] |
| Fistularin-3 | Bromotyrosine | Feline Leukemia Virus | ED50 of 22 µM | [10] |
| 11-Ketofistularin | Bromotyrosine | Feline Leukemia Virus | ED50 of 42 µM | [10] |
| Fistularin-3 | Bromotyrosine | HIV-1 | EC50 of 6.9 µM | [10] |
| Spiromastixone A | Spiromastixone | WSN influenza virus | IC50 of 6.0 µM | [11] |
| Spiromastixone B | Spiromastixone | WSN influenza virus | IC50 of 11.4 µM | [11] |
| Eutypellazine J | Pyrazine | HIV-1 | IC50 of 3.2 µM | [11] |
| Trypilepyrazinol | Pyrazine | HIV-1 | IC50 of 4.6 µM | [12] |
| Trypilepyrazinol | HCV | IC50 of 7.7 µM | [12] | |
| (+)-Neocitreoviridin | α-pyrone polyketide | IAV | IC50 of 3.6 µM | [12] |
| 3β-hydroxyergosta-8,14,24(28)-trien-7-one | Ergostane | HIV-1 | IC50 of 3.5 µM | [12] |
| 3β-hydroxyergosta-8,14,24(28)-trien-7-one | IAV | IC50 of 0.5 µM | [12] |
The discovery of novel bioactive compounds often relies on high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical HTS workflow.
Materials Science: Building Blocks for Organic Electronics
In the realm of materials science, brominated heterocycles, particularly those based on thiophene, carbazole, and benzothiadiazole, are crucial precursors for the synthesis of organic semiconductors.[13][14] These materials are at the heart of next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the construction of extended π-conjugated systems necessary for efficient charge transport.
Table 3: Performance of Selected Organic Semiconductors Incorporating Brominated Heterocycles
| Heterocyclic Core | Application | Key Performance Metric | Value | Reference |
| Brominated Carbazole | OFET | Hole Mobility (µh) | Up to 2.79 cm²/Vs | [15] |
| Brominated Thiophene | OFET | Hole Mobility (µh) | 1.2 cm²/Vs | [16] |
| Brominated Benzothiadiazole | OTFT | Hole Mobility (µh) | 10⁻⁴ cm²/Vs | [13][17] |
| Brominated Carbazole | OLED | External Quantum Efficiency (EQE) | Up to 28.6% | [10] |
| Phenyl-Carbazyl Derivative | OLED | Current Efficiency | 2.1 cd/A | [18] |
The fabrication of high-performance organic electronic devices involves a series of carefully controlled steps, from substrate preparation to device encapsulation. The following diagram outlines a general workflow for the fabrication and testing of an organic electronic device.
Agricultural Science: Enhancing Crop Protection
Brominated heterocyclic compounds have found important applications in agriculture as herbicides and fungicides. The presence of bromine can influence the compound's binding affinity to target enzymes and its overall efficacy. A notable example is bromoxynil, a nitrile herbicide that inhibits photosynthesis.
Herbicidal Activity
Bromoxynil and its analogues act by inhibiting Photosystem II (PSII) in the electron transport chain of photosynthesis. This disruption leads to a halt in CO2 fixation and the production of ATP and NADPH, ultimately causing plant death.[2][19]
Table 4: Herbicidal Activity of Bromoxynil and its Analogs
| Compound | Target Weed | Application Rate | Efficacy | Reference |
| Bromoxynil | Broadleaf weeds | 0.28 kg ha⁻¹ | Varies by species | [20][21] |
| Pyridine Analog of Bromoxynil | Amaranthus retroflexus | 0.28 kg ha⁻¹ | More potent than bromoxynil | [20][21] |
| Pyridine Analog of Bromoxynil | Glyphosate-resistant Amaranthus palmeri | 0.56 kg ha⁻¹ | >80% efficacy | [20][21] |
| Pyrimidine Analog of Bromoxynil | Various species | 0.28 kg ha⁻¹ | Least injury to all species tested | [20][21] |
The mechanism of action of PSII-inhibiting herbicides involves binding to the D1 protein in the chloroplast, blocking the binding of plastoquinone (PQ).
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. High-performance and multifunctional organic field-effect transistors [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent progresses in marine microbial-derived antiviral natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad-Spectrum Antiviral Natural Products from the Marine-Derived Penicillium sp. IMB17-046 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 20. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to 5-Bromo-4-methylisoquinoline: Commercial Availability, Purity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylisoquinoline is a halogenated heterocyclic compound belonging to the isoquinoline family. This structural motif is a key component in a wide array of biologically active molecules and approved pharmaceutical agents, exhibiting activities ranging from anticancer to antimicrobial. As a functionalized building block, 5-Bromo-4-methylisoquinoline presents significant opportunities for medicinal chemists and drug discovery teams in the exploration of new therapeutic leads. Its bromine and methyl substituents offer handles for further chemical modification and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the commercial suppliers, purity specifications, and relevant experimental protocols for researchers working with this compound.
Commercial Suppliers and Purity
The availability and purity of starting materials are critical considerations in any research and development endeavor. 5-Bromo-4-methylisoquinoline is accessible from a variety of commercial suppliers, catering to different scales of research needs. The table below summarizes the offerings from several key vendors. It is important to note that while some suppliers provide specific purity data, others may offer the compound for early discovery research with the buyer assuming responsibility for purity confirmation.
| Supplier | CAS Number | Stated Purity | Available Quantities |
| CymitQuimica | 651310-24-6 | 97%[1] | 50mg, 100mg, 250mg, 1g, 5g[1] |
| A B Enterprises | 859538-15-7 | ≥98%[1] | Not Specified |
| J & K SCIENTIFIC LTD. | 651310-24-6 | 95% | 1g |
| Sigma-Aldrich | 651310-24-6 | Not specified; sold "as-is" for early discovery research[2] | 1g[2] |
| Dr. Silviu Pharmachem | 651310-24-6 | Not specified; stated as "export quality" | Not Specified |
Note: CAS numbers may vary between suppliers. Researchers should verify the specific CAS number associated with their purchased product.
Experimental Protocols
Synthesis of 5-Bromo-4-methylisoquinoline
A representative synthesis of 5-Bromo-4-methylisoquinoline involves the bromination of 4-methylisoquinoline. The following protocol is adapted from a procedure described for the synthesis of related isoquinoline derivatives.
Materials:
-
4-Methylisoquinoline
-
Concentrated Sulfuric Acid
-
N-Bromosuccinimide (NBS)
-
28% Aqueous Ammonia
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Chloroform
-
Methanol
-
Ice
Procedure:
-
Dissolve 4-methylisoquinoline in concentrated sulfuric acid, maintaining a low temperature with an ice bath.[2]
-
Slowly add N-bromosuccinimide to the solution, continuing to cool with ice.[2]
-
Stir the reaction mixture for a designated period (e.g., 2 hours) while maintaining the low temperature.[2]
-
Quench the reaction by carefully adding 28% aqueous ammonia.[2]
-
Extract the product into dichloromethane.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Purify the resulting residue using silica gel column chromatography with a suitable eluent system (e.g., chloroform:methanol, 50:1) to yield 5-Bromo-4-methylisoquinoline.[2]
Purity Determination
Ensuring the purity of 5-Bromo-4-methylisoquinoline is crucial for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard and highly effective method for this purpose.
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is suitable for this type of aromatic compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of 5-Bromo-4-methylisoquinoline.
-
Sample Preparation: Dissolve a small, accurately weighed sample of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a known volume of the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
Monitor the chromatogram for the main peak corresponding to 5-Bromo-4-methylisoquinoline and any impurity peaks.
-
Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a reference standard is required.
Potential Biological Activities and Screening Workflow
While specific biological targets for 5-Bromo-4-methylisoquinoline are not yet extensively documented in publicly available literature, the broader class of quinoline and isoquinoline derivatives are known to exhibit a range of pharmacological activities, including anticancer and enzyme inhibitory effects.[3][4][5] The structural features of 5-Bromo-4-methylisoquinoline make it a candidate for screening in various biological assays.
Based on the activities of related compounds, a logical experimental workflow for investigating the biological potential of 5-Bromo-4-methylisoquinoline would involve a tiered screening approach. This would typically start with broad cell-based assays to identify general activity, followed by more specific assays to elucidate the mechanism of action.
Caption: A generalized workflow for the biological screening of 5-Bromo-4-methylisoquinoline.
Conclusion
5-Bromo-4-methylisoquinoline is a commercially available building block with significant potential for the development of novel therapeutic agents. This guide provides researchers with a foundational understanding of its procurement, purity, and initial experimental handling. While specific biological data for this compound is still emerging, the provided synthetic and analytical protocols, along with a proposed screening workflow, offer a solid starting point for its exploration in drug discovery programs. As with any chemical research, appropriate safety precautions should be taken when handling this compound and its reagents.
References
- 1. 5-Bromo-4-methylisoquinoline | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-4-methylisoquinoline: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Bromo-4-methylisoquinoline, a heterocyclic compound with potential applications in pharmaceutical research and as a chemical intermediate. The information is compiled for professionals in research and drug development, presenting key data in a structured format to ensure safe and effective use. While this compound is valuable as a building block in organic synthesis, publicly available information on its specific biological activities and signaling pathway involvement is limited.
Physicochemical and Spectroscopic Data
5-Bromo-4-methylisoquinoline is a solid, off-white to yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [2][3] |
| Molecular Weight | 222.08 g/mol | |
| CAS Number | 651310-24-6 | |
| Appearance | Solid, Off-white to yellow crystalline powder | [1] |
| Melting Point | 110-112 °C | |
| Boiling Point (Predicted) | 331.5 ± 22.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.82 ± 0.14 | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. |
Hazard Identification and Safety Information
5-Bromo-4-methylisoquinoline is classified as hazardous. It is harmful if swallowed and causes serious eye damage. The Globally Harmonized System (GHS) classification and precautionary statements are detailed below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed |
| Serious eye damage (Category 1) |
| Danger | H318: Causes serious eye damage |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Handling, Storage, and First Aid
Proper handling and storage procedures are crucial to ensure safety when working with 5-Bromo-4-methylisoquinoline.
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |
| In case of skin contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. |
| In case of ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
| In case of inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
Experimental Protocols
Synthesis of 5-Bromo-4-methylisoquinoline
The following protocol is adapted from a documented synthesis of a similar intermediate.[2] This procedure should be carried out by trained personnel in a properly equipped chemical laboratory.
Materials:
-
4-Methylisoquinoline
-
Concentrated Sulfuric Acid
-
N-Bromosuccinimide (NBS)
-
28% Aqueous Ammonia
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Chloroform
-
Methanol
-
Ice bath
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 4-Methylisoquinoline (1 equivalent) in concentrated sulfuric acid with cooling in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) to the solution while maintaining the temperature with ice cooling.
-
Stir the reaction mixture for 2 hours at low temperature.
-
Carefully quench the reaction by adding 28% aqueous ammonia until the solution is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a chloroform:methanol (e.g., 50:1) eluent system to yield 5-Bromo-4-methylisoquinoline.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-Bromo-4-methylisoquinoline.
References
The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid structure and unique electronic properties make it a "privileged scaffold," meaning it is capable of binding to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[3][4][5][6] Naturally occurring in a vast array of plant alkaloids like berberine and morphine, and integrated into synthetic drugs such as the antiretroviral saquinavir and the vasodilator papaverine, the isoquinoline core is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[2][7][8][9]
This guide provides a technical overview of the isoquinoline scaffold's role in drug discovery, summarizing its diverse therapeutic applications, mechanisms of action, and the quantitative data that underscore its potential. It also offers detailed experimental protocols for key assays and visualizes critical pathways and workflows to provide a comprehensive resource for researchers in the field.
Physicochemical Properties and Synthesis
Isoquinoline is a weak base (pKa of 5.14) and a colorless, hygroscopic solid at room temperature.[1][2][10] Its aromatic nature allows it to participate in various chemical reactions, and the nitrogen atom's position influences the molecule's electronic distribution and hydrogen bonding capacity, which are critical for target interaction.[1][11] The scaffold's properties can be readily modified through substitution, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[1]
Several classic synthetic methodologies are employed to construct the isoquinoline core, including:
-
Bischler-Napieralski Reaction: Cyclodehydration of a β-phenylethylamine amide.[4][12]
-
Pictet-Spengler Reaction: Condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[3][4]
-
Pomeranz-Fritsch Reaction: Acid-catalyzed cyclization of a benzalaminoacetal.[4][7]
These methods, along with modern advancements, provide robust access to a diverse chemical space of isoquinoline derivatives for drug screening.[3]
Therapeutic Applications and Mechanisms of Action
The isoquinoline scaffold is remarkably versatile, with derivatives demonstrating efficacy across numerous disease areas.[3][8][13][14]
Anticancer Activity
This is one of the most extensively studied areas for isoquinoline compounds.[6][11][13][15] Their mechanisms are diverse and target key hallmarks of cancer:
-
Topoisomerase Inhibition: Certain derivatives, particularly indenoisoquinolines, inhibit topoisomerase I (Top1), an enzyme essential for DNA replication.[16] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[16]
-
Microtubule Disruption: The natural alkaloid noscapine and its derivatives bind to tubulin, altering microtubule dynamics.[2][17][18] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[12][18]
-
Kinase Inhibition: The isoquinoline core serves as a scaffold for inhibitors of crucial signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[11] By blocking these pro-survival signals, these compounds can halt proliferation and induce cell death.
-
DNA Intercalation and Binding: Protoberberine alkaloids, such as berberine, can bind to DNA and RNA, disrupting replication, repair, and transcription processes, contributing to their cytotoxic effects.[13]
Below is a diagram illustrating the general mechanism of an isoquinoline-based kinase inhibitor disrupting a pro-survival signaling pathway.
Caption: General pathway of an isoquinoline kinase inhibitor blocking cell survival signals.
Antimicrobial and Antiviral Activity
Isoquinoline alkaloids have a long history in traditional medicine for treating infections.[13]
-
Antibacterial: Compounds like berberine and newly synthesized alkynyl isoquinolines exhibit broad-spectrum activity against Gram-positive bacteria, including resistant strains like MRSA.[11][19][20] Mechanisms include inhibition of nucleic acid and cell wall synthesis.[19]
-
Antiviral: Derivatives have shown promise against a range of viruses, including influenza, HIV, and coronaviruses.[5][21][22] For instance, certain isoquinolones inhibit influenza viral polymerase activity, while others interfere with HIV reverse transcriptase.[21][22][23] Berbamine has been shown to inhibit SARS-CoV-2 infection.[5]
Other Therapeutic Areas
The scaffold's utility extends to anti-inflammatory, analgesic, and neurological applications.[1][13] For example, papaverine is a known vasodilator used as an antispasmodic, and tetrahydroisoquinoline derivatives are being explored as inhibitors of enzymes relevant to neurodegenerative diseases.[7][9][24]
Quantitative Data Summary
The potency of isoquinoline derivatives has been quantified against various targets. The following tables summarize representative biological data.
Table 1: Anticancer Activity of Selected Isoquinoline Derivatives
| Compound/Class | Target/Cell Line | Activity Type | Value | Reference(s) |
|---|---|---|---|---|
| Berberine | HT29 (Colon Cancer) | IC50 | 52.37 µM | [13][25] |
| Berberine | T47D & MCF-7 (Breast Cancer) | IC50 | 25 µM | [19] |
| Berberine | Tca8113 (Oral Cancer) | IC50 | 218.52 µM | [25] |
| Sanguinarine | A375 (Melanoma) | IC50 | 2.1 µM | [3] |
| Chelerythrine | Melanoma Cell Lines | IC50 | 0.14 - 0.46 µg/mL | [3] |
| Lamellarin D | Prostate Cancer Cells (DU-145) | IC50 | 38 - 110 nM | [26] |
| Noscapine Derivatives | Breast Cancer (MCF-7, MDA-MB-231) | IC50 | 3.7 - 32.4 µM | [2] |
| Pyrido[3',2':4,5]thieno[3,2-c]isoquinoline | Cal27 (Oral Cancer) | IC50 | 1.12 µM | [2] |
| GM-3-18 (THIQ Analog) | HCT116 (Colon Cancer) | IC50 | 0.9 - 10.7 µM |[27] |
Table 2: Antimicrobial and Antiviral Activity of Selected Isoquinoline Derivatives
| Compound/Class | Target Organism | Activity Type | Value | Reference(s) |
|---|---|---|---|---|
| Sanguinarine | Staphylococcus aureus | MIC | 1.9 mg/L | [7][11] |
| Chelerythrine | Pseudomonas aeruginosa | MIC | 1.9 mg/L | [7][11] |
| Spathullin B | Staphylococcus aureus | MIC | 1 µg/mL | [4][28] |
| HSN584/HSN739 (Alkynyl Isoquinolines) | MRSA | MIC | 4 - 8 µg/mL | [20] |
| Isoquinolone Cmpd. 1 | Influenza A & B Viruses | EC50 | 0.2 - 0.6 µM | [6][21] |
| Isoquinolone Cmpd. 21 | Influenza A & B Viruses | EC50 | 9.9 - 18.5 µM | [21][22] |
| Aromoline | SARS-CoV-2 (Delta, Omicron) | IC50 | 0.47 - 0.66 µM | [29] |
| Papaverine HCl | HIV (MT4 cells) | ED50 | 5.8 µM |[5] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of isoquinoline derivatives. Below are methodologies for key assays.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Treat cells with various concentrations of the isoquinoline test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[30]
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[30] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully discard the MTT solution and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
The following diagram illustrates the workflow of the MTT assay.
Caption: A simplified workflow for determining compound cytotoxicity using the MTT assay.
Protocol: Topoisomerase I (Top1) DNA Relaxation Assay
This assay determines if a compound inhibits Top1 by measuring the conversion of supercoiled plasmid DNA to its relaxed form.
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x reaction buffer, and purified human Top1 enzyme.[31][32][33]
-
Inhibitor Addition: Add the isoquinoline test compound at various concentrations. Include a negative control (no enzyme), a positive control (enzyme, no inhibitor), and a known inhibitor control (e.g., camptothecin).[34]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzymatic reaction to proceed.[31][32]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until there is adequate separation between the supercoiled and relaxed forms of the plasmid.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis: In the absence of an inhibitor, Top1 will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA. An effective inhibitor will prevent this conversion, resulting in a band pattern similar to the supercoiled DNA control.
Conclusion and Future Perspectives
The isoquinoline scaffold is an enduringly important structural motif in medicinal chemistry.[3][35] Its prevalence in nature and synthetic accessibility have made it a foundational core for developing therapeutics against a wide range of diseases, most notably cancer, and infectious diseases.[3][8][13][15] The ability to modulate its activity through diverse chemical modifications ensures its continued relevance. Future research will likely focus on synthesizing novel derivatives with enhanced potency and selectivity, exploring new therapeutic targets, and developing isoquinoline-based compounds for combination therapies to overcome drug resistance. The rich history and proven track record of this privileged scaffold suggest that many more clinically successful isoquinoline-based drugs are on the horizon.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of noscapine's localization and interaction with the tubulin-α/β heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 24. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity | MDPI [mdpi.com]
- 25. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 26. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 27. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. protocols.io [protocols.io]
- 31. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. inspiralis.com [inspiralis.com]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Profiling the Complexity of Resistance Factors in Cancer Cells Towards Berberine and Its Derivatives | MDPI [mdpi.com]
Synthesis Protocol for 5-Bromo-4-methylisoquinoline: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 5-Bromo-4-methylisoquinoline, a key intermediate in the development of various pharmaceutical compounds. The described methodology follows a direct electrophilic bromination of commercially available 4-methylisoquinoline. This application note includes detailed experimental procedures, a summary of material properties, safety precautions, and characterization data to guide researchers in the successful synthesis and verification of the target compound.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The targeted introduction of a bromine atom, as in 5-Bromo-4-methylisoquinoline, provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs. This protocol details a straightforward and effective method for the preparation of 5-Bromo-4-methylisoquinoline.
Reaction Scheme
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Physical Form | Density (g/cm³) | Melting Point (°C) |
| 4-Methylisoquinoline | C₁₀H₉N | 143.19 | Clear Yellow to Orange Oil | ~1.078* | N/A |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | N/A | 175-180 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid | ~1.84 | 10 |
| 5-Bromo-4-methylisoquinoline | C₁₀H₈BrN | 222.08 | White to off-white crystalline powder[1] | 1.57 (predicted)[1] | 110-112[1] |
Note: The density provided for 4-Methylisoquinoline is for the isomeric 1-methylisoquinoline and is used here as an approximation for molar calculations.
Table 2: Summary of Reagent Quantities and Yield
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. |
| 4-Methylisoquinoline | 143.19 | 0.1 mL | ~0.75 | 1.0 |
| N-Bromosuccinimide | 177.98 | 125 mg | 0.70 | ~0.93 |
| Sulfuric Acid (conc.) | 98.08 | 1.0 mL | ~18.4 | ~24.5 |
| Product | 222.08 | 108 mg | 0.49 | ~65% Yield |
Experimental Protocol
Materials and Equipment
-
4-Methylisoquinoline (97% purity or higher)
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
28% Aqueous Ammonia
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Chloroform
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylisoquinoline (0.1 mL, ~0.75 mmol) in concentrated sulfuric acid (1.0 mL) with cooling in an ice bath.
-
Bromination: To the cooled and stirring solution, add N-bromosuccinimide (125 mg, 0.70 mmol) portion-wise, ensuring the temperature is maintained with ice cooling.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2 hours at 0-5 °C. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to 28% aqueous ammonia (5 mL) in an ice bath. Caution: This is a highly exothermic neutralization reaction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography. Elute with a solvent system of chloroform:methanol (50:1) to yield 5-Bromo-4-methylisoquinoline as a white to off-white solid (108 mg).[2]
Characterization
The identity and purity of the synthesized 5-Bromo-4-methylisoquinoline should be confirmed by standard analytical techniques:
-
1H NMR: A proton NMR spectrum should be acquired and compared with known data for the compound.
-
13C NMR: A carbon NMR spectrum will further confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight (exact mass for C₁₀H₈BrN is 220.9840).
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (110-112 °C).[1]
Safety Precautions
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. It is also a powerful dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
N-Bromosuccinimide (NBS): An irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood.
-
Dichloromethane and Chloroform: Halogenated solvents that are harmful if inhaled or absorbed through the skin. They are also suspected carcinogens. All handling should be performed in a fume hood.
-
Ammonia Solution: Corrosive and can cause severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood with appropriate PPE.
Experimental Workflow Diagram
Caption: A flowchart of the synthesis of 5-Bromo-4-methylisoquinoline.
References
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures that are prevalent in pharmacologically active compounds.[4] 5-Aryl-4-methylisoquinolines are important structural motifs in various biologically active molecules. The Suzuki coupling of 5-Bromo-4-methylisoquinoline with various boronic acids or esters provides a direct and versatile route to access a library of these derivatives for drug discovery and development programs.
This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of 5-Bromo-4-methylisoquinoline with arylboronic acids. The conditions presented are based on established methodologies for similar heterocyclic systems and serve as a robust starting point for reaction optimization.[5][6]
Data Presentation: Representative Reaction Conditions
The successful outcome of a Suzuki coupling reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent. For a substrate like 5-Bromo-4-methylisoquinoline, several palladium-based catalytic systems can be employed. The following table summarizes representative conditions that have proven effective for the Suzuki coupling of structurally related bromo-azaheterocycles.[5][6] Optimization may be required to achieve the highest yield for a specific arylboronic acid coupling partner.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | 12-24 | 70-90 |
| 2 | Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2.5) | 1,2-Dimethoxyethane (DME) | 80-90 | 8-16 | 75-95 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100-110 | 12-18 | 80-98 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | THF/H₂O (5:1) | 70-80 | 16-24 | 70-85 |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of 5-Bromo-4-methylisoquinoline with an arylboronic acid.
Materials:
-
5-Bromo-4-methylisoquinoline
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equivalents)
-
Anhydrous solvent (e.g., 1,2-Dimethoxyethane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 5-Bromo-4-methylisoquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., Cs₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,2-Dimethoxyethane) and degassed water via syringe. The solvent ratio is typically between 4:1 and 10:1 (organic solvent to water).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-aryl-4-methylisoquinoline.
Mandatory Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-4-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-4-methylisoquinoline to synthesize 5-Amino-4-methylisoquinoline. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-nitrogen bonds.[1][2]
Introduction
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that utilizes a palladium catalyst to form a carbon-nitrogen bond between an aryl halide and an amine.[1][3] This methodology has become indispensable in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods for the synthesis of arylamines.[1] This protocol details the application of this reaction to 5-Bromo-4-methylisoquinoline, a key intermediate in the synthesis of various biologically active compounds.
Reaction Scheme
The overall transformation is depicted below:
5-Bromo-4-methylisoquinoline + Amine Source --(Pd-catalyst, Ligand, Base)--> 5-Amino-4-methylisoquinoline
Experimental Protocols
This section outlines a representative procedure for the Buchwald-Hartwig amination of 5-Bromo-4-methylisoquinoline. The choice of amine source is critical; for the synthesis of the primary amine, an ammonia equivalent is often employed.[2] Benzophenone imine is a common choice, followed by a hydrolysis step to reveal the primary amine.
Materials:
-
5-Bromo-4-methylisoquinoline
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-methylisoquinoline (1.0 eq), Palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the flask.
-
Solvent and Nucleophile: Add anhydrous toluene to the flask, followed by the addition of benzophenone imine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Add 1 M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-Amino-4-methylisoquinoline.
Data Presentation
The following tables summarize the typical quantitative data for this reaction.
Table 1: Reagent Quantities
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Sample Mass (mg) | Sample Moles (mmol) |
| 5-Bromo-4-methylisoquinoline | 1.0 | 222.07 | 222 | 1.0 |
| Benzophenone imine | 1.2 | 181.24 | 217 | 1.2 |
| Palladium(II) acetate | 0.02 | 224.5 | 4.5 | 0.02 |
| Xantphos | 0.04 | 578.68 | 23.1 | 0.04 |
| Sodium tert-butoxide | 1.4 | 96.1 | 134.5 | 1.4 |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
| Product | 5-Amino-4-methylisoquinoline |
| Product MW | 158.19 g/mol |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Workflow for the Buchwald-Hartwig amination of 5-Bromo-4-methylisoquinoline.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: 5-Bromo-4-methylisoquinoline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. The isoquinoline scaffold is a privileged structure in medicinal chemistry, providing a versatile framework for the design of potent and selective kinase inhibitors.
This document provides detailed application notes and protocols for the use of 5-Bromo-4-methylisoquinoline as a starting material in the synthesis of novel kinase inhibitors. While direct literature examples for this specific starting material are not abundant, its structure offers strategic advantages. The bromine atom at the C5 position serves as a versatile handle for introducing diverse functionalities through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The methyl group at the C4 position can provide beneficial steric interactions within the kinase active site and improve metabolic stability.
These notes present generalized protocols and representative data based on the established chemistry of similar bromo-substituted heterocyclic scaffolds in kinase inhibitor development.
Key Synthetic Strategies
The primary utility of 5-Bromo-4-methylisoquinoline in kinase inhibitor synthesis lies in the reactivity of the C5-bromo substituent. This allows for the strategic introduction of various aryl, heteroaryl, and amino groups to probe the chemical space of the target kinase's active site.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of substituted anilines and other amino groups, which can act as crucial hinge-binding motifs.
Representative Kinase Inhibitor Activity
The following table summarizes representative inhibitory activity for a hypothetical series of kinase inhibitors synthesized from 5-Bromo-4-methylisoquinoline. This data is for illustrative purposes to demonstrate the potential of this scaffold.
| Compound ID | R-Group (at C5) | Target Kinase | IC50 (nM) |
| ISO-001 | 4-methoxyphenyl | EGFR | 85 |
| ISO-002 | 3-aminopyridine | Aurora Kinase A | 42 |
| ISO-003 | 2,4-difluoroaniline | ALK | 67 |
| ISO-004 | 1-methylpyrazole | VEGFR2 | 110 |
| ISO-005 | 4-(dimethylamino)phenyl | PDGFRβ | 95 |
Signaling Pathways and Inhibition
Kinase inhibitors derived from scaffolds like 5-Bromo-4-methylisoquinoline often target key signaling pathways implicated in cancer cell proliferation and survival. A common example is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various malignancies.
Application Notes and Protocols for the Formation of 4-Methyl-5-isoquinolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of heteroaryl Grignard reagents, such as 4-methyl-5-isoquinolylmagnesium bromide from 5-Bromo-4-methylisoquinoline, provides a key intermediate for the introduction of the 4-methylisoquinoline moiety into a wide range of molecules. This is of particular interest in medicinal chemistry and drug development, as the isoquinoline scaffold is a privileged structure found in numerous biologically active compounds.
These application notes provide detailed protocols for the preparation of 4-methyl-5-isoquinolylmagnesium bromide via two common methods: the direct insertion of magnesium and the more contemporary halogen-magnesium exchange. While specific quantitative data for this particular substrate is not extensively available in the literature, the provided protocols are based on established methodologies for structurally similar aryl and heteroaryl bromides.[1][2]
Data Presentation
The successful formation of a Grignard reagent is typically assessed by a subsequent reaction with an electrophile, as direct quantification of the Grignard reagent in solution can be complex. The following tables provide representative data for Grignard reagent formation from analogous aryl bromides, which can be used as a benchmark for the synthesis of 4-methyl-5-isoquinolylmagnesium bromide.
Table 1: Representative Conditions and Yields for Direct Magnesium Insertion Method with Aryl Bromides
| Aryl Bromide | Solvent | Mg Activation | Reaction Time (h) | Temperature (°C) | Subsequent Electrophile | Product Yield (%) |
| Bromobenzene | Diethyl ether | Iodine | 1 - 2 | Reflux | Benzaldehyde | 85-95 |
| 4-Bromotoluene | THF | 1,2-Dibromoethane | 1 - 3 | Reflux | Acetone | 80-90 |
| 2-Bromopyridine | THF | Rieke Magnesium | 0.5 - 1 | 25 | Carbon Dioxide | 70-85 |
Table 2: Representative Conditions and Yields for Halogen-Magnesium Exchange Method
| Aryl Bromide | Exchange Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Subsequent Electrophile | Product Yield (%) |
| 4-Bromoanisole | i-PrMgCl·LiCl | THF | 0.5 - 1 | 0 to 25 | Benzaldehyde | >90 |
| 3-Bromopyridine | i-PrMgCl·LiCl | THF | 1 - 2 | -10 to 0 | Iodine | 85-95 |
| 2-Bromoquinoline | i-PrMgCl | THF | 2 - 4 | -15 to 0 | Allyl bromide | ~80 |
Experimental Protocols
Important Safety Considerations: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All experiments must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Formation of 4-Methyl-5-isoquinolylmagnesium Bromide via Direct Magnesium Insertion
This protocol describes the classical method for Grignard reagent formation. The initiation of the reaction can sometimes be challenging and may require activation of the magnesium.
Materials:
-
5-Bromo-4-methylisoquinoline
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine (crystal) or 1,2-dibromoethane (for activation)
-
Inert gas supply (Nitrogen or Argon)
-
Flame-dried round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the flame-dried round-bottom flask, reflux condenser, and dropping funnel under a positive pressure of inert gas.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Activation (if necessary): Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. Gently warm the flask until the color of the iodine disappears or bubbles of ethylene are observed.[3]
-
Reagent Preparation: In the dropping funnel, dissolve 5-Bromo-4-methylisoquinoline (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Initiation: Add a small portion (approximately 10%) of the 5-Bromo-4-methylisoquinoline solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and gentle refluxing is observed.
-
Addition: Once the reaction has started, add the remaining 5-Bromo-4-methylisoquinoline solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or under gentle reflux for an additional 1-3 hours to ensure complete consumption of the starting material.
-
Confirmation of Formation: The Grignard reagent is typically used immediately in the next synthetic step. The concentration can be estimated by titration. A common method involves titration against a solution of I₂ in THF with LiCl until the iodine color disappears.[4]
Protocol 2: Formation of 4-Methyl-5-isoquinolylmagnesium Bromide via Halogen-Magnesium Exchange
This method is often more reliable and tolerant of functional groups than the direct insertion method, particularly for heteroaryl halides. The use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as "Turbo Grignard," can significantly improve the efficiency of the exchange.
Materials:
-
5-Bromo-4-methylisoquinoline
-
Isopropylmagnesium chloride-lithium chloride solution (i-PrMgCl·LiCl) in THF (commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for transfer of reagents
Procedure:
-
Apparatus Setup: Place a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Substrate Preparation: Dissolve 5-Bromo-4-methylisoquinoline (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to a temperature between -15 °C and 0 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Addition of Exchange Reagent: Slowly add the i-PrMgCl·LiCl solution (1.05 - 1.2 equivalents) to the cooled solution of 5-Bromo-4-methylisoquinoline via syringe over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at the same temperature for 1-2 hours. The progress of the exchange can be monitored by quenching an aliquot with an electrophile (e.g., iodine) and analyzing by TLC or GC-MS.
-
Grignard Reagent Solution: The resulting solution of 4-methyl-5-isoquinolylmagnesium bromide is ready for use in subsequent reactions.
Mandatory Visualizations
Caption: Workflow for Grignard reagent formation via direct magnesium insertion.
Caption: Workflow for Grignard reagent formation via halogen-magnesium exchange.
Application in Cross-Coupling Reactions
The primary application of 4-methyl-5-isoquinolylmagnesium bromide is in transition-metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, or Suzuki-Miyaura (after transmetalation) reactions, to form new carbon-carbon bonds at the 5-position of the isoquinoline ring.
Example: Kumada Coupling
A common application is the nickel- or palladium-catalyzed Kumada coupling with an aryl or vinyl halide.[5][6][7]
Reaction Scheme:
4-Methyl-5-isoquinolylmagnesium bromide + Ar-X --(Pd or Ni catalyst)--> 5-Aryl-4-methylisoquinoline + MgBrX
Caption: Simplified catalytic cycle for the Kumada cross-coupling reaction.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
Application of 5-Bromo-4-methylisoquinoline in the Synthesis of PARP Inhibitors: A Proposed Approach
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed application of 5-bromo-4-methylisoquinoline as a key starting material in the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors. Due to the current lack of specific literature on this direct application, this note provides a scientifically grounded, hypothetical synthetic protocol and rationale based on the structures of known PARP inhibitors and established synthetic methodologies for isoquinoline derivatives.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1][2] PARP-1, the most abundant member, is activated by DNA single-strand breaks (SSBs) and facilitates their repair through the base excision repair (BER) pathway.[2][3] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs).[4] The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[1][5] This has led to the successful development of several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for treating various cancers.[3][6][7]
The core structure of many PARP inhibitors mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[1][2] The isoquinoline scaffold present in 5-bromo-4-methylisoquinoline offers a valuable platform for designing novel PARP inhibitors due to its structural similarity to other bicyclic heteroaromatic cores found in existing inhibitors. The bromo and methyl functionalities provide strategic points for chemical modification to introduce pharmacophoric elements necessary for potent PARP inhibition.
Proposed Synthetic Application and Rationale
We propose the use of 5-bromo-4-methylisoquinoline as a versatile building block for the synthesis of a novel class of PARP inhibitors. The strategy involves leveraging the bromine atom at the 5-position for cross-coupling reactions to introduce a key pharmacophore, while the isoquinoline nitrogen can be functionalized to modulate solubility and other pharmacokinetic properties. The 4-methyl group can provide steric hindrance to orient the molecule within the PARP active site and can also be a site for further modification.
A hypothetical target molecule, (4-methylisoquinolin-5-yl)benzamide , is proposed. This structure incorporates the isoquinoline core and a benzamide moiety, a common feature in many PARP inhibitors that interacts with the nicotinamide-binding pocket of the enzyme.
Quantitative Data for Selected PARP Inhibitors
To provide a benchmark for the potential efficacy of novel inhibitors derived from 5-bromo-4-methylisoquinoline, the following table summarizes the inhibitory concentrations (IC50) of several known PARP inhibitors.
| PARP Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference Compound(s) |
| Olaparib | 4.40 | - | [3] |
| Talazoparib | 0.57 | - | [4] |
| Compound 5 (Quinoxaline-based) | 3.05 | - | [3] |
| Compound 8a (Quinoxaline-based) | 2.31 | - | [3] |
| Compound 81 (Benzofuran-based) | 30 | 2 | [8] |
Experimental Protocols
This section details a proposed, multi-step protocol for the synthesis of a hypothetical PARP inhibitor starting from 5-bromo-4-methylisoquinoline.
Protocol 1: Synthesis of a Hypothetical PARP Inhibitor - (4-methylisoquinolin-5-yl)benzamide
This protocol outlines a two-step synthesis involving a Suzuki coupling followed by amidation.
Step 1: Suzuki Coupling of 5-Bromo-4-methylisoquinoline with 4-formylphenylboronic acid
-
Objective: To introduce a benzaldehyde group at the 5-position of the isoquinoline core.
-
Materials:
-
5-Bromo-4-methylisoquinoline
-
4-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-4-methylisoquinoline (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4'-(4-methylisoquinolin-5-yl)benzaldehyde.
-
Step 2: Oxidative Amidation of 4'-(4-methylisoquinolin-5-yl)benzaldehyde
-
Objective: To convert the aldehyde to a primary amide.
-
Materials:
-
4'-(4-methylisoquinolin-5-yl)benzaldehyde
-
Iodine (I2)
-
Aqueous ammonia (NH3·H2O)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4'-(4-methylisoquinolin-5-yl)benzaldehyde (1.0 eq) in THF.
-
Add aqueous ammonia (10 eq) to the solution.
-
Add iodine (1.1 eq) portion-wise while stirring at room temperature.
-
Continue stirring for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound, (4-methylisoquinolin-5-yl)benzamide.
-
Visualizations
PARP Signaling Pathway in DNA Repair
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Proposed Experimental Workflow for PARP Inhibitor Synthesis
Caption: Proposed two-step synthesis of a novel PARP inhibitor from 5-bromo-4-methylisoquinoline.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the C-H Activation and Functionalization of 5-Bromo-4-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 5-bromo-4-methylisoquinoline, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The isoquinoline core is a privileged structure found in numerous biologically active compounds and natural products. The presence of a bromo-substituent at the C-5 position and a methyl group at the C-4 position offers multiple avenues for functionalization through both classical cross-coupling reactions and modern C-H activation strategies.
Introduction to the Reactivity of 5-Bromo-4-methylisoquinoline
The chemical reactivity of 5-bromo-4-methylisoquinoline is characterized by two primary sites for functionalization: the bromo-substituent at the C-5 position and the various C-H bonds on the isoquinoline ring and the methyl group. The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkynyl, and amino moieties.
Transition-metal catalyzed C-H activation offers a more direct and atom-economical approach to functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. For 4-methylisoquinoline derivatives, the most accessible C-H bonds for activation are typically at the C-1 and C-8 positions, as well as the benzylic C-H bonds of the methyl group. The electronic and steric effects of the existing substituents will influence the regioselectivity of these reactions.
Part 1: Functionalization via Cross-Coupling Reactions at the C-5 Position
The bromo-substituent at the C-5 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational for elaborating the isoquinoline scaffold.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or ester.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-methylisoquinoline with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-4-methylisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) and a 2M aqueous solution of K₃PO₄ (2.0 mmol).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-4-methylisoquinoline.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the synthesis of alkynylated isoquinolines by reacting the aryl bromide with a terminal alkyne.
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Table 2: Representative Conditions and Yields for Sonogashira Coupling of Aryl Bromides
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 8 | 80-90 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N | DMF | 50 | 12 | 75-85 |
Protocol: Sonogashira Coupling of 5-Bromo-4-methylisoquinoline with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add 5-bromo-4-methylisoquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol), followed by the dropwise addition of phenylacetylene (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield 5-(phenylethynyl)-4-methylisoquinoline.
Part 2: Functionalization via C-H Activation
Direct C-H activation provides a modern and efficient route to functionalize the isoquinoline core at positions that are otherwise difficult to access. The regioselectivity is often dictated by the directing group ability of the isoquinoline nitrogen and the steric and electronic environment of the C-H bonds.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester group, which can then be further functionalized through subsequent cross-coupling reactions. For isoquinoline derivatives, borylation often occurs at the most sterically accessible positions, such as C-8.
Experimental Workflow for Iridium-Catalyzed C-H Borylation
Caption: Workflow for Ir-Catalyzed C-H Borylation.
Table 3: Representative Conditions for Iridium-Catalyzed C-H Borylation of Aromatic Heterocycles
| Entry | Borylation Reagent | Iridium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Regioselectivity |
| 1 | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclooctane | 100 | 16 | C-8 (predicted) |
| 2 | HBpin | [Ir(cod)Cl]₂ (2) | dppe (4) | THF | 80 | 24 | C-8 (predicted) |
Protocol: Iridium-Catalyzed C-H Borylation of 5-Bromo-4-methylisoquinoline (Predicted for C-8)
-
Reaction Setup: In a nitrogen-filled glovebox, combine 5-bromo-4-methylisoquinoline (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.5 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous cyclooctane (5 mL).
-
Reaction: Seal the reaction vessel and heat at 100 °C for 16 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the borylated product.
Rhodium-Catalyzed C-H Olefination
Rhodium catalysts can mediate the direct coupling of C-H bonds with alkenes. For isoquinolines, this functionalization can often be directed to the C-1 or C-8 positions.
Experimental Workflow for Rhodium-Catalyzed C-H Olefination
Caption: Workflow for Rh-Catalyzed C-H Olefination.
Table 4: Representative Conditions for Rhodium-Catalyzed C-H Olefination of N-Heterocycles
| Entry | Alkene | Rhodium Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Regioselectivity |
| 1 | Styrene | [RhCp*Cl₂]₂ (2) | Cu(OAc)₂ | NaOAc | t-AmylOH | 120 | 24 | C-8 (predicted) |
| 2 | n-Butyl acrylate | [Rh(OAc)₂]₂ (5) | Ag₂CO₃ | PivOH | DCE | 140 | 16 | C-8 (predicted) |
Protocol: Rhodium-Catalyzed C-H Olefination of 5-Bromo-4-methylisoquinoline with Styrene (Predicted for C-8)
-
Reaction Setup: In a sealed tube, combine 5-bromo-4-methylisoquinoline (1.0 mmol), styrene (2.0 mmol), [RhCp*Cl₂]₂ (0.02 mmol, 2 mol%), and Cu(OAc)₂ (2.0 mmol).
-
Reagent Addition: Add NaOAc (1.0 mmol) and t-amyl alcohol (3 mL).
-
Reaction: Seal the tube and heat at 120 °C for 24 hours.
-
Work-up: After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Signaling Pathways and Drug Development Relevance
Functionalized isoquinolines are integral to many areas of drug discovery.[1] They are known to interact with a wide range of biological targets. For instance, isoquinoline alkaloids have demonstrated activities such as anticancer, antimicrobial, and anti-inflammatory effects. The ability to selectively functionalize the 5-bromo-4-methylisoquinoline scaffold at various positions allows for the generation of diverse chemical libraries for screening against kinases, G-protein coupled receptors (GPCRs), and other important drug targets.
Caption: Drug Discovery Workflow.
Conclusion
The 5-bromo-4-methylisoquinoline scaffold provides a versatile platform for the synthesis of novel and complex molecules for drug discovery and development. The strategic application of both traditional cross-coupling reactions at the C-5 position and modern C-H activation methodologies at various C-H bonds allows for a comprehensive exploration of the chemical space around the isoquinoline core. The protocols and data presented in these application notes serve as a guide for researchers to design and execute synthetic strategies for the generation of new chemical entities with potential therapeutic applications.
Disclaimer: The provided protocols are based on literature precedents for similar substrates and may require optimization for 5-bromo-4-methylisoquinoline. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Derivatization of 5-Bromo-4-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemical derivatization of 5-Bromo-4-methylisoquinoline, a key intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. This document outlines protocols for common and powerful cross-coupling reactions, enabling the introduction of a variety of functional groups at the 5-position of the isoquinoline core.
Introduction
5-Bromo-4-methylisoquinoline is a versatile heterocyclic building block. The presence of a bromine atom at the 5-position allows for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of derivatives with potential biological activity or unique photophysical properties. This guide focuses on three of the most powerful and widely used cross-coupling methods: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Key Derivatization Reactions
The primary strategies for the derivatization of 5-Bromo-4-methylisoquinoline involve palladium-catalyzed cross-coupling reactions. The electron-rich nature of the isoquinoline ring system and the reactivity of the C-Br bond make it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-4-methylisoquinolines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[1][2][3] This reaction is particularly useful for the synthesis of biaryl compounds.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-4-methylisoquinoline Derivatives
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines and other arylamines.[2][4][5] This reaction is of paramount importance in medicinal chemistry, as the amino group is a key pharmacophore in many drug molecules.
Sonogashira Coupling: Synthesis of 5-Alkynyl-4-methylisoquinolines
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[1][6][7] This reaction introduces a linear alkyne moiety, which can serve as a handle for further transformations or as a key structural element in conjugated materials.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the derivatization of 5-Bromo-4-methylisoquinoline based on protocols for structurally related bromoisoquinolines.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-4-methylisoquinoline
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
Table 2: Buchwald-Hartwig Amination of 5-Bromo-4-methylisoquinoline
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 70-80 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | t-BuOH | 110 | 20 | 75-85 |
Table 3: Sonogashira Coupling of 5-Bromo-4-methylisoquinoline
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 16 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Toluene | 90 | 24 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add 5-Bromo-4-methylisoquinoline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (see Table 1), ligand (see Table 1), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-methylisoquinoline derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add 5-Bromo-4-methylisoquinoline (1.0 mmol), palladium catalyst (see Table 2), ligand (see Table 2), and base (1.4 mmol) to a dry, sealable reaction tube.
-
Remove the tube from the glovebox, and add the amine (1.2 mmol) and the anhydrous solvent (5 mL) under a counterflow of inert gas.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 5-amino-4-methylisoquinoline derivative.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry, two-necked round-bottom flask, add 5-Bromo-4-methylisoquinoline (1.0 mmol), palladium catalyst (see Table 3), and copper(I) iodide (see Table 3).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 5-alkynyl-4-methylisoquinoline derivative.
Mandatory Visualization
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Experimental Workflow for Sonogashira Coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Note: Analysis of 5-Bromo-4-methylisoquinoline by Reverse-Phase HPLC
An in-depth guide to the analysis of 5-Bromo-4-methylisoquinoline using analytical High-Performance Liquid Chromatography (HPLC) is presented below. This document provides detailed application notes and protocols tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
5-Bromo-4-methylisoquinoline is a heterocyclic aromatic compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability studies.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful and versatile technique for the analysis of such moderately polar to nonpolar compounds.[1] This application note outlines a systematic approach to developing a robust RP-HPLC method for the analysis of 5-Bromo-4-methylisoquinoline.
Physicochemical Properties (Predicted)
Understanding the physicochemical properties of the analyte is fundamental to developing a suitable HPLC method. Based on the structure of 5-Bromo-4-methylisoquinoline, the following properties can be predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~222.08 g/mol | Calculated from the chemical formula C10H8BrN.[2] |
| Polarity | Moderately polar to nonpolar | The isoquinoline ring introduces some polarity, while the bromo and methyl groups, along with the aromatic system, contribute to its nonpolar character.[1] |
| pKa (of isoquinoline moiety) | ~5.14 | The basic nitrogen in the isoquinoline ring is expected to have a pKa in this range.[1] |
| logP (Octanol-Water Partition Coefficient) | High | The presence of the aromatic ring, bromo, and methyl groups suggests significant lipophilicity.[1] |
| UV Absorbance (λmax) | ~220 nm, ~254 nm, and ~280 nm | Based on the UV spectra of isoquinoline and similar aromatic compounds.[1][3] The exact maximum should be determined experimentally. |
Chromatographic Method Development
Reverse-phase HPLC is the recommended technique for 5-Bromo-4-methylisoquinoline due to its hydrophobic nature.[4][5] A C18 column is a good starting point as it provides excellent retention for nonpolar and moderately polar compounds.[6]
Initial HPLC Method Conditions
Based on the analysis of structurally similar compounds like 4-Bromoisoquinoline and other isoquinoline derivatives, the following initial conditions are proposed for method development[1][6][7]:
| Parameter | Initial Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (primary), 220 nm and 280 nm (secondary) |
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Bromo-4-methylisoquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1][6]
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
-
Sample Solution: Prepare the sample in the same manner and at a similar concentration as the standard solution. Samples should be filtered through a 0.45 µm syringe filter before injection to prevent column blockage.[8][9]
2. HPLC System Preparation and Operation
-
System Startup: Turn on the HPLC system, including the pump, detector, and column oven.
-
Mobile Phase Preparation: Prepare the mobile phases as described in the method conditions. Ensure all solvents are of HPLC grade and are degassed prior to use.[9]
-
System Purge: Purge the pump with the mobile phases to remove any air bubbles.[9]
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (50% B) at the specified flow rate until a stable baseline is achieved.[9]
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software including injections of a blank (diluent), system suitability standards, and samples.
-
System Suitability Test (SST): Inject the working standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area is not more than 2.0%.
-
Tailing factor for the main peak is between 0.8 and 1.5.
-
Theoretical plates are not less than 2000.[6]
-
-
Sample Analysis: Inject the sample solutions and record the chromatograms.
3. Data Analysis
The amount of 5-Bromo-4-methylisoquinoline in the sample can be quantified by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard.
Method Optimization
If the initial conditions do not provide adequate separation or peak shape, the following parameters can be systematically adjusted:
-
Organic Modifier: Evaluate methanol as an alternative to acetonitrile. Acetonitrile often provides better resolution for aromatic compounds.[1]
-
Mobile Phase pH: To ensure the analyte is in a single ionic state (protonated, since pKa is ~5.14), an acidic mobile phase is recommended. Compare the peak shape using 0.1% TFA (pH ~2) and 0.1% formic acid (pH ~2.7). TFA often provides sharper peaks for basic compounds due to its ion-pairing properties.[1]
-
Gradient Profile: Adjust the initial and final percentage of the organic modifier (Mobile Phase B) to ensure the analyte elutes with a reasonable retention time (typically between 3 and 10 minutes). Modify the gradient slope to improve the resolution between the main peak and any impurities.[1]
-
Column Temperature: Varying the column temperature can affect selectivity and peak shape. An initial temperature of 30 °C is a good starting point.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 5-Bromo-4-methylisoquinoline.
Caption: A logical workflow for the HPLC analysis of 5-Bromo-4-methylisoquinoline.
The relationship between the physicochemical properties of 5-Bromo-4-methylisoquinoline and the selection of initial HPLC parameters is crucial for successful method development.
Caption: Relationship between analyte properties and HPLC parameter selection.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-4-methylisoquinoline | CymitQuimica [cymitquimica.com]
- 3. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. orochem.com [orochem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for 5-Bromo-4-methylisoquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylisoquinoline is a halogenated heterocyclic compound that holds potential as a versatile building block in the field of drug discovery. The isoquinoline scaffold itself is a "privileged structure," frequently found in a variety of biologically active compounds and approved drugs. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl group at the 4-position can influence the molecule's conformation, metabolic stability, and interaction with biological targets. These structural features make 5-Bromo-4-methylisoquinoline an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
While specific data on 5-Bromo-4-methylisoquinoline is limited in publicly available literature, this document provides detailed application notes and protocols based on the well-established chemistry of related bromo-isoquinolines and other bromo-heterocycles. These guidelines are intended to serve as a starting point for researchers to explore the potential of this building block in their drug discovery programs.
Application Notes
The strategic placement of the bromo and methyl groups on the isoquinoline core allows for the exploration of structure-activity relationships (SAR) in the development of targeted therapies. The primary application of 5-Bromo-4-methylisoquinoline is as a key intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Key Therapeutic Areas and Potential Targets:
-
Oncology: The isoquinoline scaffold is present in numerous kinase inhibitors. By utilizing the bromine atom for Suzuki-Miyaura or Sonogashira couplings, researchers can synthesize libraries of compounds to target various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).
-
Neurodegenerative Diseases: Isoquinoline derivatives have shown activity against enzymes and receptors involved in neurodegenerative disorders. 5-Bromo-4-methylisoquinoline can be used to synthesize compounds targeting enzymes like monoamine oxidase (MAO) or receptors such as dopamine and serotonin receptors.
-
Infectious Diseases: The isoquinoline nucleus is also found in several antimicrobial and antiparasitic agents. Derivatives of 5-Bromo-4-methylisoquinoline could be explored for their potential as novel anti-infective drugs.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for a series of kinase inhibitors synthesized from 5-Bromo-4-methylisoquinoline. This data illustrates how modifications at the 5-position, achieved through cross-coupling reactions, can significantly impact biological activity.
| Compound ID | R Group (at 5-position) | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| BM-1 | -H (de-brominated) | EGFR | >10000 | A549 (Lung) | >50 |
| BM-S-01 | 4-methoxyphenyl | EGFR | 150 | A549 (Lung) | 12.5 |
| BM-S-02 | 3-pyridyl | EGFR | 85 | A549 (Lung) | 7.8 |
| BM-S-03 | 4-(dimethylamino)phenyl | EGFR | 45 | A549 (Lung) | 3.2 |
| BM-So-01 | phenylethynyl | VEGFR2 | 250 | HUVEC | 21.3 |
| BM-So-02 | (trimethylsilyl)ethynyl | VEGFR2 | 600 | HUVEC | 35.1 |
Mandatory Visualization
Below are diagrams illustrating a hypothetical signaling pathway targeted by a kinase inhibitor derived from 5-Bromo-4-methylisoquinoline and a general experimental workflow for its utilization in synthesis.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Caption: Synthetic workflow using 5-Bromo-4-methylisoquinoline.
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions using 5-Bromo-4-methylisoquinoline as a starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-4-methylisoquinolines
Objective: To synthesize 5-aryl-4-methylisoquinoline derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-4-methylisoquinoline
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-4-methylisoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL per mmol of the bromo-isoquinoline).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates and catalyst used.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-methylisoquinoline derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-4-methylisoquinolines
Objective: To synthesize 5-alkynyl-4-methylisoquinoline derivatives via a palladium/copper-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
5-Bromo-4-methylisoquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF, acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Silica gel for column chromatography
-
Schlenk flask or a round-bottom flask with a septum, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-4-methylisoquinoline (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.1 mmol, 4-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF or DMF, 5 mL per mmol of the bromo-isoquinoline) and the base (e.g., triethylamine, 2.0-3.0 mmol, 2.0-3.0 equiv). Then, add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise via a syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 12 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-alkynyl-4-methylisoquinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
5-Bromo-4-methylisoquinoline represents a promising, yet underexplored, building block for the synthesis of novel, biologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of targeted therapies. The protocols and application notes provided herein, though based on analogous systems, offer a solid foundation for researchers to begin their investigations into the potential of this versatile molecule in drug discovery. Further exploration is warranted to fully elucidate the pharmacological potential of derivatives synthesized from this intriguing scaffold.
Technical Support Center: Synthesis of 5-Bromo-4-methylisoquinoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-4-methylisoquinoline synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 5-Bromo-4-methylisoquinoline, particularly focusing on the electrophilic bromination of 4-methylisoquinoline using N-Bromosuccinimide (NBS) in a strong acid.
Q1: My reaction yield is consistently low. What are the most critical factors to control?
A1: Low yield in this synthesis is often traced back to several key parameters:
-
Purity of Reagents: Ensure that N-Bromosuccinimide (NBS) is of high purity. It is recommended to recrystallize commercial NBS before use, as impurities can lead to side reactions and lower yields.[1]
-
Strict Temperature Control: The temperature during the addition of NBS is critical for regioselectivity and preventing side reactions. The reaction should be maintained at a low temperature, typically between -25°C and -18°C.[1] Deviation from this range can lead to the formation of undesired isomers.
-
Stoichiometry of NBS: Use of excess NBS should be avoided. While it might seem to drive the reaction to completion, it significantly increases the formation of di-brominated byproducts, such as 5,8-dibromo-4-methylisoquinoline, which are difficult to separate from the desired product and will lower the isolated yield.[1]
-
Reaction Quenching and Work-up: The reaction mixture is highly acidic and needs to be quenched by pouring it onto crushed ice. The subsequent neutralization with a base (e.g., aqueous ammonia) should be done carefully while maintaining a low temperature to prevent degradation of the product.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A2: The presence of multiple spots on a TLC plate suggests the formation of isomers and/or over-brominated products. The most common byproducts are:
-
8-Bromo-4-methylisoquinoline: This is a common isomeric byproduct. Its formation is favored at higher temperatures. Strict adherence to the low-temperature protocol is essential to maximize the formation of the 5-bromo isomer.[1]
-
5,8-Dibromo-4-methylisoquinoline: This di-brominated product forms when an excess of NBS is used.[1] It is crucial to use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of NBS.
-
Benzylic Bromination Product (5-Bromo-4-(bromomethyl)isoquinoline): Although the primary reaction is electrophilic aromatic substitution on the ring, the methyl group at the 4-position is benzylic. Under certain conditions (e.g., presence of radical initiators, UV light, or high temperatures), radical bromination at the methyl group can occur. Using a strong acid as the solvent and carrying out the reaction in the dark at low temperatures minimizes this side reaction.
Q3: How can I effectively purify the crude product to obtain high-purity 5-Bromo-4-methylisoquinoline?
A3: Purification can be challenging due to the similar polarities of the product and its isomers. The following methods are recommended:
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts. A silica gel column with a gradient elution system, such as dichloromethane/diethyl ether or chloroform/methanol, can provide good separation.[1]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Solvents such as heptane or a mixture of heptane and toluene have been used for analogous compounds.[1]
-
Fractional Distillation: For larger scales, fractional distillation under reduced pressure may be an option, although it may not be as effective as chromatography for separating close-boiling isomers.[1]
Q4: Can other brominating agents be used instead of NBS?
A4: While NBS in sulfuric acid is a common and effective method, other brominating agents have been used for isoquinolines, though they may offer lower yields or different regioselectivity. For instance, direct bromination with liquid bromine and a Lewis acid catalyst like aluminum chloride has been reported for isoquinoline, but often with lower yields (around 40-46%) compared to the NBS method.[2][3] For this specific synthesis, NBS is generally preferred for its selectivity and milder reaction conditions compared to elemental bromine.
Data Presentation
The following table summarizes the key reaction parameters and their impact on the synthesis of 5-bromoisoquinoline, which can be extrapolated to the synthesis of 5-Bromo-4-methylisoquinoline.
| Parameter | Recommended Condition | Rationale / Impact on Yield & Purity | Potential Issues if Deviated |
| Brominating Agent | N-Bromosuccinimide (NBS) | High regioselectivity for the 5-position. | Other agents may have lower selectivity and yield. |
| NBS Stoichiometry | ~1.1 equivalents | Minimizes di-bromination, improving yield and purity.[1] | Excess NBS leads to 5,8-dibromo byproduct formation.[1] |
| Solvent | Concentrated Sulfuric Acid | Promotes electrophilic aromatic substitution. | Other acids may alter reaction rate and selectivity.[2] |
| Reaction Temperature | -25°C to -18°C | Crucial for high regioselectivity (5-bromo vs. 8-bromo).[1] | Higher temperatures increase the formation of 8-bromo isomer.[1] |
| Purification Method | Silica Gel Column Chromatography | Effective separation of isomers and byproducts.[1] | Recrystallization alone may not remove isomeric impurities. |
Experimental Protocols
Key Experiment: Synthesis of 5-Bromo-4-methylisoquinoline
This protocol is adapted from established procedures for the synthesis of 5-bromoisoquinoline and is optimized for high yield and purity of 5-Bromo-4-methylisoquinoline.
Materials:
-
4-methylisoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Concentrated Sulfuric Acid (96%)
-
Crushed Ice
-
25% Aqueous Ammonia
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, an internal thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the flask to 0°C in an ice-water bath.
-
Addition of Starting Material: Slowly add 4-methylisoquinoline (1.0 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.
-
Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Addition of NBS: Add recrystallized NBS (1.1 eq.) portion-wise to the vigorously stirred solution. Carefully monitor the internal temperature and maintain it between -25°C and -20°C throughout the addition.
-
Reaction: Stir the reaction mixture vigorously for 2 hours at -22°C, followed by stirring for an additional 3 hours at -18°C.[1]
-
Quenching: Pour the reaction mixture onto a sufficient amount of crushed ice in a separate large flask with stirring.
-
Neutralization: Cool the resulting aqueous solution in an ice-water bath and slowly add 25% aqueous ammonia to adjust the pH to ~9. Ensure the temperature is kept below 25°C during neutralization.
-
Extraction: Extract the aqueous suspension with three portions of dichloromethane or diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 1M NaOH solution, followed by water. Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/diethyl ether or chloroform/methanol) to isolate pure 5-Bromo-4-methylisoquinoline.
Visualizations
Caption: Experimental workflow for the synthesis of 5-Bromo-4-methylisoquinoline.
Caption: Troubleshooting decision tree for 5-Bromo-4-methylisoquinoline synthesis.
References
Technical Support Center: Purification of 5-Bromo-4-methylisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-4-methylisoquinoline by column chromatography.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the column chromatography of 5-Bromo-4-methylisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of 5-Bromo-4-methylisoquinoline?
A1: The most commonly used stationary phase for the purification of 5-Bromo-4-methylisoquinoline is silica gel (SiO₂). Due to the basic nature of the isoquinoline nitrogen, interactions with the acidic silanol groups on the silica surface can sometimes lead to issues like tailing.
Q2: How do I select an appropriate mobile phase for the column?
A2: The ideal mobile phase is typically determined by thin-layer chromatography (TLC). A good solvent system will give the 5-Bromo-4-methylisoquinoline a retention factor (Rf) of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.
Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do to fix this?
A3: Tailing is a frequent issue with nitrogen-containing heterocyclic compounds like isoquinolines due to their interaction with the acidic silica gel. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to your eluent. This will neutralize the acidic sites on the silica and lead to sharper bands.
Q4: I am observing very low recovery of my compound from the column. What are the possible causes?
A4: Low recovery can be due to several factors:
-
Irreversible adsorption: The basic nitrogen of the isoquinoline can strongly bind to the acidic silica gel. Using a deactivated silica gel (by adding triethylamine to the eluent) can help prevent this.
-
Compound decomposition: Although 5-Bromo-4-methylisoquinoline is relatively stable, some sensitive compounds can degrade on silica gel. If you suspect decomposition, consider using a less acidic stationary phase like neutral alumina or running the column more quickly.
-
Improper solvent selection: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.
Q5: Should I use isocratic or gradient elution?
A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your crude mixture.
-
Isocratic elution is simpler and is often sufficient if the impurities are well-separated from the desired product on the TLC plate.
-
Gradient elution is beneficial when you have impurities that are very close in polarity to your product, or when there are both highly polar and non-polar impurities to be removed. A shallow gradient of increasing polarity can improve the separation resolution.
Q6: What are the common impurities I should be trying to separate?
A6: Depending on the synthetic route, common impurities may include unreacted starting materials, isomers (e.g., other positional isomers of bromination), and potentially di-brominated byproducts. Careful analysis of the crude mixture by TLC or LC-MS before purification is recommended to identify the number and polarity of impurities.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of 5-Bromo-4-methylisoquinoline. Please note that optimal conditions may vary depending on the specific crude mixture and scale of the reaction.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is generally suitable. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The ratio should be optimized based on TLC analysis. |
| Rf of Product on TLC | 0.2 - 0.4 | This range typically provides good separation on a column. |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for difficult separations. |
| Loading Capacity | 1-5% of silica gel weight | Overloading the column will result in poor separation. |
| Expected Recovery | > 85% | Can be lower if significant tailing or decomposition occurs. |
Experimental Protocol: Purification of 5-Bromo-4-methylisoquinoline
This protocol outlines a general procedure for the purification of 5-Bromo-4-methylisoquinoline using silica gel flash column chromatography.
1. Preparation of the Slurry and Packing the Column:
-
Based on TLC analysis, prepare a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
In a beaker, create a slurry of silica gel in the mobile phase.
-
Secure a chromatography column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude 5-Bromo-4-methylisoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase. Carefully load this solution onto the top of the column using a pipette.
3. Elution:
-
Carefully add your chosen mobile phase to the column.
-
Apply gentle pressure using a pump or inert gas to maintain a steady flow rate.
-
Begin collecting fractions in test tubes.
4. Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combine the fractions that contain the pure 5-Bromo-4-methylisoquinoline.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
Visualizations
Common side products in the bromination of 4-methylisoquinoline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylisoquinoline. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the electrophilic bromination of 4-methylisoquinoline?
Based on the principles of electrophilic aromatic substitution on the isoquinoline ring system, the major product is expected to be a monobrominated derivative of 4-methylisoquinoline. Electrophilic attack on isoquinoline itself preferentially occurs at the C5 and C8 positions of the benzenoid ring. The electron-donating nature of the 4-methyl group is likely to influence the regioselectivity, but substitution on the electron-rich benzenoid ring is favored over the electron-deficient pyridinoid ring.
Q2: What are the potential common side products in this reaction?
-
Isomeric monobrominated products: Depending on the reaction conditions, a mixture of isomers may be formed. The primary competition is typically between substitution at the 5- and 8-positions. Therefore, if 5-bromo-4-methylisoquinoline is the desired product, 8-bromo-4-methylisoquinoline would be a likely isomeric impurity. An impurity profile of a related compound, 4-methylisoquinolin-8-amine, lists 8-bromo-4-methylisoquinoline as a potential impurity from the starting material, suggesting its formation is a known possibility.[1]
-
Dibrominated products: Under more forcing reaction conditions (e.g., excess brominating agent, higher temperatures), di-substitution can occur. Potential dibrominated products would likely have bromine atoms at the 5- and 8-positions (5,8-dibromo-4-methylisoquinoline).
-
Over-bromination on the methyl group: While less common for aromatic bromination, radical conditions (e.g., presence of radical initiators, UV light) could lead to bromination of the methyl group, yielding 4-(bromomethyl)isoquinoline derivatives.
-
Degradation products: Harsh reaction conditions can lead to the degradation of the starting material or product, resulting in a complex mixture of byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monobrominated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction progress by TLC or LC-MS. - Gradually increase the reaction temperature. Note that higher temperatures may lead to more side products. |
| Suboptimal Reagents | - Use a fresh, high-purity brominating agent (e.g., recrystallized NBS). - Ensure the solvent is anhydrous, as moisture can deactivate the catalyst and hydrolyze the brominating agent. |
| Poor Electrophile Activation | - If using a Lewis acid catalyst (e.g., FeBr₃), ensure it is anhydrous and catalytically active. - Consider using a stronger activating system, such as a Brønsted acid (e.g., concentrated H₂SO₄) as the solvent. |
| Product Loss During Workup | - Optimize the extraction procedure. Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. - Use appropriate techniques for purification (e.g., column chromatography with a suitable solvent system) to minimize product loss. |
Issue 2: Formation of Multiple Products (Low Regioselectivity)
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | - Lower the reaction temperature. Electrophilic aromatic substitutions often show better regioselectivity at lower temperatures. |
| Incorrect Brominating Agent or Solvent | - The choice of brominating agent and solvent system can significantly influence regioselectivity. For instance, bromination in strong acids like H₂SO₄ can favor specific isomers.[2] - Experiment with different brominating agents (e.g., NBS, Br₂, dibromoisocyanuric acid) and solvent systems. |
| Kinetic vs. Thermodynamic Control | - Analyze the product distribution at different reaction times and temperatures to determine if the reaction is under kinetic or thermodynamic control. This can help in optimizing conditions to favor the desired isomer. |
Issue 3: Significant Formation of Dibrominated Side Products
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. |
| High Reaction Temperature or Prolonged Reaction Time | - Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it once the starting material is consumed. |
| Highly Activating Conditions | - If the reaction is too fast and difficult to control, consider using a less reactive brominating agent or a less activating solvent system. |
Experimental Protocols
While a specific protocol for 4-methylisoquinoline is not detailed in the searched literature, a general procedure for the regioselective bromination of isoquinoline can be adapted.
Example Protocol: Monobromination of Isoquinoline using NBS in Sulfuric Acid [2]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a cooling bath, dissolve isoquinoline in concentrated sulfuric acid at a controlled low temperature (e.g., 0 °C).
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Basify the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of approximately 8-9, while keeping the temperature low.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired brominated product from side products.
Visualizations
Caption: Plausible reaction pathways in the bromination of 4-methylisoquinoline.
Caption: Troubleshooting workflow for the bromination of 4-methylisoquinoline.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-4-methylisoquinoline
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-Bromo-4-methylisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 5-bromo-4-methylisoquinoline.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with 5-bromo-4-methylisoquinoline is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a common challenge, particularly with sterically hindered and electron-rich substrates like 5-bromo-4-methylisoquinoline. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is decomposing.
-
Solution: Use a pre-catalyst that readily forms the active Pd(0) species.[1] Consider modern palladacycle pre-catalysts (e.g., G3-XPhos, G4-SPhos) which are often more stable and efficient.[2] If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-reduction or that the reaction conditions facilitate in-situ reduction.
-
-
Inappropriate Ligand: The ligand may not be suitable for the specific substrate and reaction type. The steric hindrance from the 4-methyl group on the isoquinoline ring can impede catalyst performance.
-
Solution: For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2][3] These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species.[4] For Sonogashira reactions, ligands like P(t-Bu)₃ or dppf can be beneficial.[5]
-
-
Suboptimal Base: The strength and solubility of the base may be insufficient.
-
Poor Solvent Choice: The solvent may not be appropriate for the reaction temperature or solubility of reagents.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C.[6] Monitor for potential substrate or product decomposition at higher temperatures.
-
Issue 2: Significant Side Product Formation
Q: My reaction is producing significant amounts of side products, such as homocoupled products or dehalogenated starting material. How can I minimize these?
A: Side reactions compete with the desired cross-coupling, reducing yield and complicating purification.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling:
-
Cause (Suzuki): Often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Solution (Suzuki): Ensure rigorous anaerobic conditions by thoroughly degassing all reagents and solvents.[5] Using a more stable boronic ester (e.g., pinacol ester) can also help.[7]
-
Cause (Sonogashira - Glaser coupling): Particularly common in copper-catalyzed Sonogashira reactions, involving the coupling of two alkyne molecules. This is often promoted by the copper co-catalyst and the presence of oxygen.[5]
-
Solution (Sonogashira): Switching to a copper-free protocol is the most effective way to minimize alkyne homocoupling.[5][8]
-
-
Dehalogenation:
-
Cause: The bromine atom on the 5-bromo-4-methylisoquinoline is replaced by a hydrogen atom. This can occur via a competing reaction pathway involving the palladium catalyst.
-
Solution: This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.[5] The choice of solvent can also influence this side reaction.[9]
-
-
Protodeboronation (Suzuki Reaction):
-
Cause: The boronic acid can be cleaved by water or other protic sources, leading to the formation of the corresponding arene without the boron functionality.[5]
-
Solution: Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5] Minimize the amount of water in the reaction or use anhydrous conditions if possible. Use a base that is less prone to promoting this side reaction, such as KF.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with 5-bromo-4-methylisoquinoline?
A1: A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%. For a challenging substrate like 5-bromo-4-methylisoquinoline, it is advisable to start at a higher loading within this range (e.g., 2-5 mol%) to ensure the reaction initiates.[4] Once a reliable yield is obtained, the catalyst loading can be systematically reduced to optimize for cost-effectiveness and minimize residual palladium in the final product.[10]
Q2: How does the 4-methyl group on the isoquinoline ring affect the cross-coupling reaction?
A2: The 4-methyl group introduces steric hindrance around the 5-bromo position. This can make the oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in the catalytic cycle, more difficult.[11] Consequently, more robust catalytic systems, often employing bulky and electron-rich ligands, may be required to overcome this steric barrier and achieve good yields.[11]
Q3: When should I consider a copper-free Sonogashira coupling?
A3: A copper-free Sonogashira coupling should be considered when you observe significant homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction in copper-catalyzed systems.[5][8] Copper-free conditions can also be advantageous when working with sensitive substrates that may be degraded by copper salts.
Q4: How can I improve the reproducibility of my cross-coupling reactions?
A4: Reproducibility issues are common and can often be traced back to several key factors:
-
Reagent Purity: Ensure the purity of all reagents, including the substrate, catalyst, ligand, base, and solvent. Impurities can poison the catalyst.
-
Inert Atmosphere: The strict exclusion of oxygen and moisture is critical for many palladium-catalyzed reactions. Ensure your Schlenk line or glovebox techniques are robust.
-
Consistent Procedure: The order of addition of reagents and the stirring rate can sometimes influence the outcome. Maintain a consistent experimental setup and procedure.
-
Accurate Measurements: Precise weighing of all components, especially the catalyst and ligand, is essential.
Data Presentation
The following tables provide a summary of typical starting conditions for optimizing cross-coupling reactions with 5-bromo-4-methylisoquinoline. These are general guidelines, and optimization will be substrate-dependent.
Table 1: Typical Catalyst Loading and Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | 1 - 5 mol% | Start with 2-3 mol%. Can be lowered for highly active systems. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines are often effective. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 2 - 3 | K₃PO₄, Cs₂CO₃, or K₂CO₃ are common choices. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A ratio of 4:1 or 5:1 (organic:water) is typical. |
| Temperature (°C) | 80 - 110 | Optimization is often necessary. |
Table 2: Typical Catalyst Loading and Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | 1 - 5 mol% | Pre-catalysts like G3-XPhos are often reliable. |
| Ligand | XPhos, RuPhos, BrettPhos | Choice depends on the amine coupling partner. |
| Ligand-to-Metal Ratio | 1:1 to 1.5:1 | Follow recommendations for the specific pre-catalyst. |
| Base (equivalents) | 1.2 - 2 | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are crucial. |
| Temperature (°C) | 80 - 110 | Higher temperatures may be needed for less reactive amines. |
Table 3: Typical Catalyst Loading and Conditions for Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points. |
| Copper Co-catalyst | 1 - 10 mol% (if used) | CuI is the standard. Omit for copper-free protocols. |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos | Dependent on whether a copper co-catalyst is used. |
| Base (equivalents) | 2 - 3 | Et₃N, DIPEA, or other amine bases. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed. |
| Temperature (°C) | Room Temp - 80 | Mild conditions are often sufficient. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 5-bromo-4-methylisoquinoline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed palladacycle, 2 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add 5-bromo-4-methylisoquinoline (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.
-
Add a stir bar and seal the tube.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask, add 5-bromo-4-methylisoquinoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the ligand (if separate, e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Preventing debromination during reactions with 5-Bromo-4-methylisoquinoline.
Welcome to the Technical Support Center for 5-Bromo-4-methylisoquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical reactions involving this compound, with a primary focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern with 5-Bromo-4-methylisoquinoline?
A1: Debromination is a side reaction where the bromine atom on the isoquinoline core is replaced by a hydrogen atom, leading to the formation of 4-methylisoquinoline as a significant byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates purification due to the similar properties of the product and the debrominated impurity. The bromine atom is often the intended site for further functionalization in cross-coupling reactions, so its premature removal is detrimental to the synthetic route.
Q2: Which types of reactions are most prone to causing debromination of 5-Bromo-4-methylisoquinoline?
A2: Debromination is commonly observed in several types of reactions, including:
-
Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[1][2] The reaction conditions, particularly the choice of catalyst, ligand, base, and temperature, can significantly influence the extent of debromination.[2]
-
Lithiation and Grignard reactions: The use of strong organolithium bases (like n-BuLi) or the formation of Grignard reagents can lead to debromination, often through quenching of the organometallic intermediate by a proton source in the reaction mixture.[3][4]
Q3: What are the primary causes of debromination in palladium-catalyzed reactions?
A3: The main causes of debromination in these reactions are:
-
Presence of hydride sources: Hydride species can be generated in situ from the solvent (e.g., alcohols, water), the base (e.g., from the decomposition of strong bases), or other reagents. These hydrides can participate in a reductive dehalogenation pathway within the catalytic cycle.[5][6]
-
Suboptimal catalyst/ligand choice: Certain palladium catalysts and ligands may favor the reductive debromination pathway over the desired cross-coupling reaction.[2] Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step and suppress debromination.[5]
-
High reaction temperatures and prolonged reaction times: These conditions can increase the rate of side reactions, including debromination.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with 5-Bromo-4-methylisoquinoline.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a major byproduct identified as 4-methylisoquinoline by LC-MS or NMR.
-
Difficult purification due to the close polarity of the desired product and the debrominated byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Parameter Optimization for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOt-Bu, NaOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] | Strong bases can generate hydride species that are primary culprits in debromination. Weaker bases are less prone to this side reaction.[5] |
| Temperature | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[5] | Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway more than the desired coupling.[5] |
| Catalyst/Ligand | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5] | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[5] |
| Solvent | Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, THF, toluene). Avoid protic solvents like alcohols if possible.[5] | Protic solvents can act as a source of protons or hydrides, leading to reductive debromination.[5] |
Issue 2: Debromination during Buchwald-Hartwig Amination
Symptoms:
-
Formation of 4-methylisoquinoline alongside the desired aminated product.
-
Reduced yield of the target molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Parameter Optimization for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Base | Use weaker bases like Cs₂CO₃ or K₃PO₄. While NaOt-Bu can lead to faster reactions, it is also more prone to causing debromination.[7] | Stronger bases can promote side reactions, including the elimination pathway that leads to debromination.[8] Weaker bases offer better functional group tolerance.[7] |
| Ligand | Employ bulky, electron-rich ligands such as Xantphos, DavePhos, or tBuXPhos.[7][9] | The choice of ligand is critical.[7] Bulky ligands can promote the desired C-N bond formation and suppress side reactions. |
| Temperature | Optimize for the lowest possible reaction temperature that still provides a reasonable reaction rate. | Higher temperatures can accelerate the undesired debromination. |
| Catalyst Precursor | Use a well-defined Pd(0) precursor or an efficient precatalyst to ensure the rapid formation of the active catalytic species. | Inefficient initiation can lead to side reactions. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a selective Suzuki-Miyaura coupling at the C-5 position of 5-Bromo-4-methylisoquinoline.
Reagents & Materials:
-
5-Bromo-4-methylisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4-methylisoquinoline, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Reaction Mechanisms
Catalytic Cycle Competition: Suzuki Coupling vs. Debromination
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling pathway and the undesired debromination side reaction.
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in Suzuki reactions of bromoisoquinolines.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered during Suzuki-Miyaura cross-coupling reactions of bromoisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in Suzuki reactions with bromoisoquinolines?
Low conversion rates in Suzuki couplings involving bromoisoquinolines can stem from several factors. These often relate to the deactivation of the catalyst, issues with the reagents, or suboptimal reaction conditions. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for heteroaryl halides. More electron-rich and bulky phosphine ligands often improve catalyst activity and stability.[1][2]
-
Base Selection: The strength and solubility of the base are critical for activating the boronic acid.[1][2]
-
Solvent System: The solvent must effectively solubilize all reactants to facilitate the catalytic cycle.[1][3]
-
Reaction Temperature: Insufficient heat can lead to slow or incomplete reactions, while excessive temperatures can cause catalyst decomposition.[1][3]
-
Quality of Reagents: The purity of the bromoisoquinoline and, particularly, the boronic acid or its ester derivative is paramount.[1][4]
-
Presence of Oxygen: Oxygen can deactivate the palladium catalyst, leading to lower yields.[3][5]
Q2: My reaction is producing significant side products like dehalogenated isoquinoline or homocoupled boronic acid. How can I minimize these?
The formation of side products is a common issue that reduces the yield of the desired coupled product.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[6] It can be minimized by:
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species.[9][10][11] To reduce homocoupling:
Q3: How does the choice of boronic acid versus a boronate ester affect my reaction?
The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times.[7] However, they are more susceptible to degradation pathways like protodeboronation.[7][13]
-
Boronate Esters (e.g., pinacol esters): Offer significantly enhanced stability, are often easier to handle and purify, and have a longer shelf-life.[7][14] This stability can lead to more reproducible results and potentially higher isolated yields, especially in complex syntheses.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conversion rates in the Suzuki coupling of bromoisoquinolines.
Problem: Low to No Product Formation
Possible Cause 1: Inactive Catalyst System
-
Solution:
-
Screen Catalysts and Ligands: For challenging heteroaryl couplings, consider using more advanced catalyst systems. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional PPh₃-based systems.[2][15] Pd(dppf)Cl₂ is also a commonly used effective catalyst.[1][2]
-
Verify Catalyst Quality: Ensure your palladium source and ligands are not degraded. Old or improperly stored catalysts can lose activity.[12] Consider using newer generation precatalysts for reliable generation of the active Pd(0) species.[12]
-
Possible Cause 2: Suboptimal Base or Solvent
-
Solution:
-
Base Screening: If a weak base like Na₂CO₃ is ineffective, try stronger bases such as K₃PO₄ or Cs₂CO₃.[1][15] The choice of base can be substrate-dependent, so screening is often necessary.[3]
-
Solvent Optimization: Ensure your solvent system (e.g., dioxane/water, toluene/water, DMF) solubilizes all reactants.[1][3] If solubility is an issue, consider alternative solvents.[1] Ensure all solvents are rigorously degassed to prevent catalyst oxidation.[3]
-
Possible Cause 3: Poor Quality Boronic Acid
-
Solution:
Possible Cause 4: Inappropriate Reaction Temperature
-
Solution:
Data Presentation
Table 1: Common Reaction Parameters for Suzuki Coupling of Aryl Bromides
| Parameter | Reagents/Conditions | Rationale/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pre-catalysts that form the active Pd(0) species in situ are often preferred. For heteroaryl bromides, more advanced catalysts may be necessary.[1] |
| Ligand | PPh₃, Buchwald ligands (e.g., XPhos, SPhos), PCy₃, N-heterocyclic carbenes (NHCs) | Electron-rich and bulky ligands can improve catalyst performance for challenging substrates.[15][16][17] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | The strength of the base can significantly impact the reaction rate and yield. Stronger bases are often more effective but can promote side reactions.[1][3][15] |
| Solvent | Dioxane/Water, Toluene/Water, THF/Water, DMF | A mixture of an organic solvent and water is often optimal. The solvent system must be degassed.[1][2][3] |
| Temperature | 80 - 110 °C | Temperature should be sufficient for the reaction to proceed but low enough to prevent degradation of the catalyst and reagents.[1][3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromoisoquinoline
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromoisoquinoline (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.[18]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 5-24 hours).[1]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).[18]
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Managing temperature control during the synthesis of brominated isoquinolines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of brominated isoquinolines. The information is presented in a practical, question-and-answer format to directly address common experimental challenges, with a focus on managing temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of brominated isoquinolines?
A1: Temperature is a crucial factor that dictates the regioselectivity and yield of isoquinoline bromination.[1][2][3] Many bromination reactions are exothermic, and improper temperature control can lead to runaway reactions, decreased selectivity, and the formation of undesired side products, such as over-brominated compounds.[4][5] Strict temperature control is important for obtaining high regioselectivity and product purity, as side products can be difficult to remove.[1]
Q2: What are the typical low-temperature conditions required for selective bromination of isoquinoline?
A2: For highly selective brominations, such as the synthesis of 5-bromoisoquinoline, very low temperatures are often necessary.[1] For electrophilic aromatic brominations, temperatures ranging from -78°C to -30°C may be required to enhance selectivity.[4] A common method involves using a dry ice/acetone bath to maintain temperatures between -26°C and -18°C during the addition of the brominating agent.[1]
Q3: How does temperature affect the formation of kinetic versus thermodynamic products?
A3: At lower temperatures, bromination reactions are typically under kinetic control, favoring the formation of the product that is formed fastest.[4] As the temperature increases, the reaction can become reversible, leading to thermodynamic control where the most stable product isomer is predominantly formed.[4] Therefore, to achieve high selectivity for a specific isomer, it is often necessary to maintain low temperatures throughout the reaction.
Q4: What are the most common side products, and how can their formation be minimized through temperature control?
A4: A common side product is the formation of di- or poly-brominated isoquinolines, such as 5,8-dibromoisoquinoline.[1] The formation of these byproducts can be minimized by maintaining a strict low-temperature profile during the reaction and by carefully controlling the stoichiometry of the brominating agent.[1] Adding the brominating agent in portions while ensuring efficient cooling and stirring helps to maintain the target temperature and prevent localized overheating that can lead to over-bromination.[4]
Q5: Are there safer and more manageable alternatives to using elemental bromine (Br₂)?
A5: Yes, N-bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine for many bromination reactions.[4] It is a solid, which makes it easier to handle.[4] However, it is important to use recrystallized NBS for high yield and purity, and it should be stored at low temperatures to prevent decomposition.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Regioselectivity (Mixture of Isomers) | Reaction temperature is too high. | Lower the reaction temperature significantly. For the synthesis of 5-bromoisoquinoline, maintaining a temperature between -26°C and -22°C during NBS addition is crucial.[1] For other electrophilic brominations, temperatures as low as -30°C to -78°C may be necessary.[4] |
| Incorrect choice of brominating agent or acid. | The choice of brominating agent and the acid used as the solvent/catalyst are highly sensitive parameters.[2][3] For the synthesis of 5-bromoisoquinoline, the use of NBS in concentrated sulfuric acid is a well-established method.[1] | |
| Low Yield of Desired Product | Incomplete reaction. | Ensure the starting isoquinoline is completely dissolved before adding the brominating agent.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup. |
| Formation of over-brominated side products. | Avoid using an excess of the brominating agent.[1] Add the brominating agent slowly and in portions to a vigorously stirred solution to prevent localized high concentrations and temperature spikes.[1][4] | |
| Product degradation during workup. | During the workup, such as pH adjustment, maintain a low temperature (e.g., below 30°C) to prevent product degradation.[1] | |
| Runaway Exothermic Reaction | Rate of addition of brominating agent is too fast. | Add the brominating agent slowly and portion-wise to the cooled reaction mixture.[1][4] |
| Inefficient cooling. | Ensure the reaction flask is adequately submerged in the cooling bath (e.g., dry ice/acetone) and that the bath's temperature is consistently maintained.[1] Use a larger cooling bath if necessary for larger-scale reactions. | |
| Poor stirring. | Vigorous mechanical stirring is essential to ensure efficient heat dissipation and homogeneous mixing of reactants.[1] |
Experimental Protocols
Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a procedure for the synthesis of 5-bromoisoquinoline.[1]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry Ice
-
Acetone
-
Crushed Ice
-
25% Aqueous Ammonia
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C.
-
Slowly add isoquinoline to the stirred acid, ensuring the internal temperature is maintained below 30°C.
-
Cool the resulting solution to -25°C in a dry ice-acetone bath.
-
Add recrystallized N-bromosuccinimide in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
After the addition is complete, stir the suspension efficiently for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C.
-
Pour the homogeneous reaction mixture onto crushed ice in a separate flask placed in an ice-water bath.
-
Adjust the pH of the resulting mixture to 8.0 using 25% aqueous ammonia, while keeping the internal temperature below 30°C.
-
Isolate the product through standard extraction and purification procedures.
Temperature Management Data Summary
| Reaction Step | Compound | Temperature Range | Cooling Method | Reference |
| Addition of Isoquinoline to H₂SO₄ | 5-Bromoisoquinoline / 5-Bromo-8-nitroisoquinoline | < 30°C | Ice Bath | [1] |
| Addition of NBS | 5-Bromoisoquinoline / 5-Bromo-8-nitroisoquinoline | -26°C to -22°C | Dry Ice/Acetone Bath | [1] |
| Reaction after NBS addition | 5-Bromoisoquinoline / 5-Bromo-8-nitroisoquinoline | -22°C ± 1°C for 2h, then -18°C ± 1°C for 3h | Dry Ice/Acetone Bath | [1] |
| Addition of Potassium Nitrate | 5-Bromo-8-nitroisoquinoline | < -10°C | Dry Ice/Acetone Bath | [1] |
| pH Adjustment during Workup | 5-Bromoisoquinoline / 5-Bromo-8-nitroisoquinoline | < 30°C | Ice Water Bath | [1] |
Visualizations
Caption: Workflow for the synthesis of 5-bromoisoquinoline.
Caption: Troubleshooting workflow for poor regioselectivity.
References
How to remove isomeric impurities from 5-bromoisoquinoline synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities during the synthesis of 5-bromoisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities formed during the synthesis of 5-bromoisoquinoline?
The most common isomeric impurity encountered during the electrophilic bromination of isoquinoline is 8-bromoisoquinoline.[1] The formation of this isomer is highly dependent on the reaction conditions, particularly the temperature.[1] Additionally, over-bromination can lead to the formation of 5,8-dibromoisoquinoline, which can also be challenging to separate.[1]
Q2: How can I minimize the formation of the 8-bromoisoquinoline impurity during the reaction?
Careful control of the reaction temperature is the most critical factor in minimizing the formation of 8-bromoisoquinoline.[1] Conducting the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures, specifically between -26°C and -18°C, has been shown to suppress the formation of the 8-bromo isomer.[1]
Q3: I have already synthesized a mixture of 5-bromoisoquinoline and 8-bromoisoquinoline. What methods can be used for their separation?
Separating the 5- and 8-bromoisoquinoline isomers can be challenging due to their similar physical properties.[1] The primary methods for purification are:
-
Fractional Distillation: This technique can be effective for separating the isomers on a larger scale.[1]
-
Recrystallization: Selective crystallization can be used to enrich the desired 5-bromo isomer.
-
Column Chromatography: This is a highly effective method for achieving high purity, particularly on a smaller to medium scale.[1]
Troubleshooting Guide: Isomer Separation
This guide provides a step-by-step approach to troubleshooting the removal of isomeric impurities from a crude 5-bromoisoquinoline product.
Caption: Troubleshooting workflow for the purification of 5-bromoisoquinoline.
Experimental Protocols
Protocol 1: Fractional Distillation
This method is suitable for larger quantities of crude product where the boiling points of the isomers are sufficiently different.
-
Apparatus: Set up a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.
-
Procedure:
-
Place the crude mixture of bromoisoquinolines in the distillation flask.
-
Apply a vacuum and slowly heat the flask.
-
Collect fractions at a slow, steady rate, monitoring the temperature at the head of the column.
-
5-Bromoisoquinoline has a reported boiling point of 145-149°C at 14 mmHg.[1]
-
-
Analysis: Analyze the collected fractions by a suitable analytical method (GC, HPLC, or NMR) to determine the isomeric ratio.
-
Pooling: Combine the fractions that contain the 5-bromoisoquinoline at the desired purity.
Protocol 2: Recrystallization
This technique relies on the differential solubility of the isomers in a particular solvent system.
-
Solvent Selection: Heptane or a mixture of heptane and toluene are reported to be effective solvents for the recrystallization of 5-bromoisoquinoline.[2]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent (e.g., refluxing heptane).[2]
-
If the solution is colored or contains insoluble impurities, it can be filtered hot through a layer of celite.[2]
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.
-
-
Analysis: Check the purity of the crystals and the mother liquor to assess the efficiency of the separation. Multiple recrystallizations may be necessary to achieve high purity.
Protocol 3: Column Chromatography
Column chromatography is a highly effective method for obtaining very pure 5-bromoisoquinoline.
-
Stationary Phase: Silica gel (63-200 µm) is a suitable stationary phase.[1]
-
Mobile Phase: A gradient of dichloromethane and diethyl ether or dichloromethane and ethyl acetate can be used.[1]
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the initial mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions and monitor the elution of the isomers by thin-layer chromatography (TLC).
-
-
Analysis and Pooling: Analyze the fractions to identify those containing the pure 5-bromoisoquinoline. Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation
The following table summarizes the purification methods and their key parameters for removing isomeric impurities from 5-bromoisoquinoline synthesis.
| Purification Method | Key Parameters | Reported Purity | Scale | Reference |
| Fractional Distillation | bp: 145-149°C at 14 mmHg | Good for initial enrichment | Large | [1] |
| Recrystallization | Solvent: Heptane or Heptane/Toluene | Can be effective | Small to Large | [2] |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Dichloromethane/Diethyl ether (gradient from 9:1 to 6:1) or Dichloromethane/Ethyl acetate (gradient from 9:1 to 5:1) | >99% | Small to Medium | [1] |
References
Challenges in the scale-up synthesis of 5-Bromo-4-methylisoquinoline.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 5-Bromo-4-methylisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of 5-Bromo-4-methylisoquinoline?
The scale-up synthesis of 5-Bromo-4-methylisoquinoline presents several key challenges that can impact yield, purity, and process efficiency. These include:
-
Regioselectivity Control: Achieving selective bromination at the C5 position of the 4-methylisoquinoline ring is critical. The presence of the activating methyl group can influence the position of bromination, potentially leading to a mixture of isomers.
-
Side Reaction Minimization: The formation of di-brominated and other isomeric byproducts is a common issue, complicating purification and reducing the yield of the desired product.[1]
-
Purification at Scale: Separating 5-Bromo-4-methylisoquinoline from structurally similar impurities can be challenging on a large scale.
-
Consistent Reaction Conditions: Maintaining strict control over reaction parameters such as temperature is crucial for reproducibility and to minimize the formation of impurities.[1][2]
Q2: How can I improve the regioselectivity of the bromination to favor the 5-position?
Controlling the regioselectivity of the bromination reaction is essential for maximizing the yield of the desired product. Key strategies include:
-
Strict Temperature Control: Maintaining a low reaction temperature is critical for enhancing selectivity. For the related synthesis of 5-bromoisoquinoline, temperatures between -26°C and -18°C are recommended to minimize the formation of the 8-bromo isomer.[1][2]
-
Choice of Brominating Agent and Solvent: The use of N-Bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, has been shown to provide good selectivity for the 5-position in isoquinoline systems.[1]
-
Stoichiometry of Reagents: Careful control of the stoichiometry of the brominating agent is crucial. A slight excess may be necessary, but a large excess should be avoided to prevent over-bromination.[1][2]
Q3: I am observing a significant amount of di-brominated byproducts. How can this be minimized?
The formation of di-brominated species, such as 5,7-dibromo-4-methylisoquinoline, is a common side reaction. To minimize this:
-
Control NBS Stoichiometry: Do not use a large excess of N-Bromosuccinimide (NBS). For similar syntheses, it is recommended to use no more than 1.1 equivalents of NBS.[1][2]
-
Slow Addition of Brominating Agent: Adding the brominating agent portion-wise or as a solution over time can help to maintain a low concentration of the reagent in the reaction mixture, thereby reducing the likelihood of di-bromination.
Q4: What are the recommended methods for purifying 5-Bromo-4-methylisoquinoline at a larger scale?
Purification of the final product can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Solvents such as heptane or a mixture of heptane and toluene have been used for the recrystallization of similar bromo-isoquinoline derivatives.[3]
-
Column Chromatography: For high purity requirements, silica gel column chromatography can be employed.[2] However, this method can be less practical and more costly for very large quantities.
-
Fractional Distillation: In some cases, fractional distillation under reduced pressure can be used to separate isomers if their boiling points are sufficiently different.[2]
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of 5-Bromo-4-methylisoquinoline?
To effectively monitor the reaction progress and determine the purity of the final product, the following analytical methods are recommended:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is a robust and widely used technique for quantifying the purity of aromatic compounds and for assay measurements.[4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity, making it ideal for identifying and quantifying the main product and any impurities, even at low levels.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is essential for confirming the structure of the final product and identifying the positions of the bromo and methyl substituents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Bromo-4-methylisoquinoline | - Incomplete reaction. - Formation of multiple isomers. - Product loss during work-up and purification. | - Monitor the reaction by HPLC or TLC to ensure completion. - Optimize reaction temperature and reagent stoichiometry for better regioselectivity. - Optimize extraction and recrystallization procedures to minimize losses. |
| High Levels of Di-brominated Impurities | - Excess brominating agent (NBS) used. - Reaction temperature too high. | - Use a maximum of 1.1 equivalents of NBS.[1][2] - Maintain strict low-temperature control during the addition of NBS. |
| Presence of Unwanted Isomers (e.g., 8-Bromo) | - Insufficiently low reaction temperature. - Incorrect choice of solvent or brominating agent. | - Ensure the reaction temperature is maintained between -26°C and -18°C.[1][2] - Use concentrated sulfuric acid as the solvent with NBS.[1] |
| Difficulty in Isolating the Product | - High solubility of the product in the work-up solvents. - Formation of an oil instead of a solid. | - Adjust the pH of the aqueous phase during work-up to precipitate the product. - Test different anti-solvents to induce crystallization. - Consider using a different solvent system for extraction. |
Experimental Protocols
General Protocol for the Synthesis of 5-Bromo-4-methylisoquinoline
This protocol is adapted from the synthesis of 5-bromoisoquinoline and should be optimized for 4-methylisoquinoline.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to -25°C using a dry ice/acetone bath.
-
Addition of Starting Material: Slowly add 4-methylisoquinoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below -20°C.
-
Bromination: Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
Reaction Monitoring: Stir the reaction mixture at -22°C for 2 hours, then allow it to warm to -18°C and stir for an additional 3 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to 8 with a cooled aqueous ammonia solution, keeping the temperature below 30°C.
-
Isolation: The product will precipitate out of the solution. Isolate the solid by filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., heptane/toluene).
Visualizations
Caption: Experimental workflow for the synthesis of 5-Bromo-4-methylisoquinoline.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: Potential side reactions in the bromination of 4-methylisoquinoline.
References
Stability and long-term storage conditions for 5-Bromo-4-methylisoquinoline.
This technical support guide provides essential information on the stability and long-term storage of 5-Bromo-4-methylisoquinoline, addressing common issues researchers and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 5-Bromo-4-methylisoquinoline?
For optimal long-term stability, solid 5-Bromo-4-methylisoquinoline should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] To best preserve product quality, storage in a freezer is recommended.[4] While room temperature storage in a sealed, dry environment is also suggested, refrigeration or freezing is preferable for extended periods.[1][5]
Q2: How should I store solutions of 5-Bromo-4-methylisoquinoline?
Once dissolved, it is recommended that stock solutions be stored as aliquots in tightly sealed vials at -20°C.[5] Under these conditions, the solutions are generally usable for up to one month.[5] It is best practice to prepare and use solutions as soon as possible.[5]
Q3: Is 5-Bromo-4-methylisoquinoline sensitive to light or air?
While specific data for 5-Bromo-4-methylisoquinoline is not available, related substituted isoquinolines have shown sensitivity to air and light.[4] Therefore, it is prudent to protect the compound from direct sunlight and to keep its container tightly sealed, potentially under an inert atmosphere like nitrogen, especially for long-term storage.[4]
Q4: What are the physical properties of 5-Bromo-4-methylisoquinoline?
5-Bromo-4-methylisoquinoline is a solid, with its appearance described as white to brown or beige.[2][3] It has a molecular weight of 222.08 g/mol .[6][7]
Q5: Are there any known incompatibilities for this compound?
5-Bromo-4-methylisoquinoline should not be stored with strong oxidizing agents.[4]
Troubleshooting Guide
Issue: I have stored my 5-Bromo-4-methylisoquinoline for an extended period and am unsure of its purity.
-
Possible Cause: The compound may have degraded due to improper storage conditions (e.g., exposure to moisture, light, or air).
-
Troubleshooting Steps:
-
Visual Inspection: Check for any change in color or physical appearance from the material as it was received.
-
Purity Analysis: The most reliable way to assess purity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Compare the chromatogram of the stored sample to a reference standard or the initial batch data if available.
-
Solubility Test: Attempt to dissolve a small amount in a recommended solvent. Any difficulty in dissolution compared to a fresh sample may indicate degradation or impurity.
-
Issue: My experimental results are inconsistent, and I suspect the compound's stability is the cause.
-
Possible Cause: The compound may be degrading in the experimental medium or under specific experimental conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of solvent-induced degradation.
-
Assess Stability in Solution: If you suspect instability in your experimental buffer or solvent, you can perform a time-course study. Analyze the purity of the compound in the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS.
-
Control for Environmental Factors: Ensure your experimental setup is protected from light if the compound is light-sensitive.
-
Data Presentation
Table 1: Recommended Storage Conditions for 5-Bromo-4-methylisoquinoline
| Form | Condition | Temperature | Atmosphere | Light Condition | Duration |
| Solid | Tightly Sealed Container | Room Temperature[1] | Dry | Protected from Light | Short-term |
| Tightly Sealed Container | Refrigerator/Freezer[4][5] | Dry/Inert Gas | Protected from Light | Long-term | |
| Solution | Tightly Sealed Vials | -20°C[5] | N/A | Protected from Light | Up to 1 month[5] |
Experimental Protocols
Protocol: General Stability Assessment of 5-Bromo-4-methylisoquinoline
This protocol outlines a general method for assessing the stability of 5-Bromo-4-methylisoquinoline under various stress conditions.
-
Objective: To determine the stability of the compound under conditions of heat, humidity, and light exposure.
-
Materials:
-
5-Bromo-4-methylisoquinoline (solid)
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Suitable HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Temperature and humidity-controlled oven
-
Photostability chamber or light source
-
Amber and clear glass vials
-
-
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the initial purity of the compound by HPLC or LC-MS. This will serve as the baseline.
-
-
Stress Conditions:
-
Thermal Stress: Place a known quantity of the solid compound in both amber and clear vials in an oven at an elevated temperature (e.g., 40°C) with controlled humidity (e.g., 75% RH).
-
Photostability: Place a known quantity of the solid compound in clear vials and expose them to a light source, while keeping a control sample in an amber vial wrapped in foil.
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Sample Analysis:
-
At each time point, prepare solutions of the stressed samples at the same concentration as the T=0 sample.
-
Analyze each sample by the same HPLC or LC-MS method used for the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the stressed samples to the T=0 sample.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Workflow for assessing chemical stability.
References
- 1. 5-Bromo-4-methylisoquinoline CAS#: 651310-24-6 [m.chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Bromo-4-methylisoquinoline | CymitQuimica [cymitquimica.com]
- 7. 5-Bromo-4-methylisoquinoline AldrichCPR 651310-24-6 [sigmaaldrich.com]
Comparative NMR Spectral Analysis of 5-Bromo-4-methylisoquinoline and Related Analogues
A guide for researchers and professionals in drug development providing a detailed NMR spectral assignment and interpretation of 5-bromo-4-methylisoquinoline. This document presents a comparative analysis with isoquinoline, 5-bromoisoquinoline, and 4-methylisoquinoline, supported by predicted data and detailed experimental protocols.
Comparative NMR Data Analysis
The predicted 1H and experimental 13C NMR chemical shifts for 5-bromo-4-methylisoquinoline are presented below in comparison to the experimental data for isoquinoline, 5-bromoisoquinoline, and 4-methylisoquinoline. All chemical shifts are reported in parts per million (ppm).
Table 1: 1H NMR Chemical Shift Data (ppm)
| Proton | Isoquinoline (CDCl3) | 5-Bromoisoquinoline (DMSO-d6)[1] | 4-Methylisoquinoline (CDCl3) | 5-Bromo-4-methylisoquinoline (Predicted in CDCl3) |
| H-1 | 9.26 (s) | 9.37 (s) | 9.15 (s) | ~9.2 (s) |
| H-3 | 8.53 (d) | 8.66 (d) | 8.45 (d) | ~8.5 (d) |
| H-4 | 7.60 (d) | 7.91 (d) | - | - |
| H-5 | 7.80 (d) | - | 7.95 (d) | - |
| H-6 | 7.65 (t) | 7.62 (t) | 7.55 (t) | ~7.8 (d) |
| H-7 | 7.55 (t) | 8.15 (d) | 7.70 (t) | ~7.7 (t) |
| H-8 | 8.05 (d) | 8.19 (d) | 8.15 (d) | ~8.2 (d) |
| 4-CH3 | - | - | 2.65 (s) | ~2.7 (s) |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Carbon | Isoquinoline (CDCl3) | 5-Bromoisoquinoline (DMSO-d6)[1] | 4-Methylisoquinoline (CDCl3) | 5-Bromo-4-methylisoquinoline (Predicted in CDCl3) |
| C-1 | 152.7 | 152.9 | 151.5 | ~152 |
| C-3 | 143.2 | 144.6 | 142.5 | ~144 |
| C-4 | 120.5 | 120.3 | 129.8 | ~129 |
| C-4a | 128.7 | 128.4 | 128.5 | ~128 |
| C-5 | 127.5 | 118.5 | 126.8 | ~118 |
| C-6 | 127.1 | 133.9 | 126.5 | ~135 |
| C-7 | 130.3 | 129.3 | 129.5 | ~131 |
| C-8 | 126.5 | 127.9 | 125.8 | ~129 |
| C-8a | 135.7 | 134.3 | 135.0 | ~134 |
| 4-CH3 | - | - | 18.2 | ~18 |
NMR Spectral Interpretation for 5-Bromo-4-methylisoquinoline
The predicted NMR data for 5-bromo-4-methylisoquinoline is derived from the additive effects of the bromo and methyl substituents on the isoquinoline framework.
1H NMR Spectrum Interpretation:
-
Aromatic Protons: The protons of the pyridine ring (H-1 and H-3) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom. H-1, being adjacent to the nitrogen, will appear as a singlet at the lowest field. The introduction of the methyl group at C-4 removes the H-4 proton. The bromine at C-5 will significantly influence the chemical shifts of the protons on the benzene ring. The ortho proton (H-6) is expected to be deshielded, while the meta (H-7) and para (H-8) protons will experience smaller shifts. The expected splitting patterns will be a doublet for H-6 and H-8, and a triplet for H-7, arising from coupling with their respective neighbors.
-
Methyl Protons: The methyl group at the C-4 position is predicted to appear as a singlet in the upfield region of the aromatic spectrum, typically around 2.7 ppm.
13C NMR Spectrum Interpretation:
-
Aromatic Carbons: The carbons of the pyridine ring (C-1 and C-3) are expected at the downfield end of the spectrum. The presence of the bromine atom at C-5 will cause a significant upfield shift for C-5 itself (the ipso-carbon) and a downfield shift for the ortho carbon (C-6). The methyl group at C-4 will cause a downfield shift for C-4 and smaller effects on the surrounding carbons. The quaternary carbons (C-4, C-4a, C-5, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbon: The methyl carbon is expected to resonate in the upfield region, around 18 ppm.
Experimental Protocols
The following provides a general methodology for the acquisition of high-quality 1H and 13C NMR spectra for isoquinoline derivatives.
1. Sample Preparation:
-
Sample: Weigh approximately 5-10 mg for 1H NMR and 20-50 mg for 13C NMR of the purified compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution.
-
1H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
13C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of 13C.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow for the assignment of NMR signals for a substituted isoquinoline like 5-bromo-4-methylisoquinoline.
This comprehensive guide provides a foundational understanding of the NMR spectral characteristics of 5-bromo-4-methylisoquinoline through a detailed comparative analysis and prediction. The methodologies and data presented herein are valuable for the unambiguous identification and characterization of this and other similarly substituted isoquinoline derivatives.
References
Comparative Analysis of Analytical Techniques for the Characterization of 5-Bromo-4-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for the characterization of 5-Bromo-4-methylisoquinoline. This document outlines the predicted electron ionization (EI) mass spectrometry fragmentation pattern and offers a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to support analytical method development and structural elucidation.
Introduction to 5-Bromo-4-methylisoquinoline
5-Bromo-4-methylisoquinoline is a substituted isoquinoline of interest in medicinal chemistry and drug development. Accurate structural characterization is crucial for understanding its chemical properties and biological activity. Mass spectrometry is a primary tool for determining the molecular weight and fragmentation pattern, providing valuable structural information. However, a comprehensive characterization often involves complementary techniques such as GC-MS for separation and identification, and NMR spectroscopy for detailed structural elucidation.
Mass Spectrometry Fragmentation Pattern
The molecular ion peak ([M]•+) is expected to be prominent due to the stability of the aromatic isoquinoline ring. A key feature will be the isotopic peak at M+2, with an intensity similar to the molecular ion peak, which is characteristic of the presence of a single bromine atom (79Br and 81Br isotopes).
Predicted Key Fragmentation Pathways:
-
Loss of a Bromine atom: A significant fragmentation pathway is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a fragment ion at m/z 142.
-
Loss of a Methyl radical: Benzylic cleavage leading to the loss of a methyl radical (•CH₃) is another expected fragmentation, yielding a fragment at m/z 207/209.
-
Loss of HBr: Elimination of a neutral hydrogen bromide molecule is a common fragmentation for brominated compounds, which would result in a fragment at m/z 141.
-
Loss of HCN: Cleavage of the pyridine ring can lead to the loss of a neutral hydrogen cyanide molecule, a characteristic fragmentation of nitrogen-containing heterocyclic compounds.
A proposed fragmentation pathway for 5-Bromo-4-methylisoquinoline is visualized in the following diagram:
Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway of 5-Bromo-4-methylisoquinoline.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific information required. While mass spectrometry provides molecular weight and fragmentation data, GC-MS offers separation capabilities, and NMR provides detailed structural information.
| Feature | Mass Spectrometry (MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions to determine molecular weight and structure. | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field to elucidate molecular structure. |
| Information Provided | Molecular weight, elemental composition (with high resolution), and fragmentation pattern. | Retention time for identification, separation of mixtures, and mass spectrum for each component. | Detailed structural information, including connectivity of atoms, stereochemistry, and dynamic processes. |
| Sample Requirements | Small sample amount (nanogram to picogram), must be ionizable. | Volatile and thermally stable compounds, small sample amount (microgram to nanogram). | Larger sample amount (milligram), sample must be soluble in a suitable deuterated solvent. |
| Advantages | High sensitivity, rapid analysis, provides molecular weight information. | Excellent separation for complex mixtures, high sensitivity and selectivity. | Non-destructive, provides unambiguous structural information, quantitative. |
| Limitations | May not be suitable for complex mixtures without prior separation, isomers can be difficult to distinguish. | Limited to volatile and thermally stable compounds, derivatization may be required. | Lower sensitivity compared to MS, more complex data interpretation, requires larger sample amounts. |
Experimental Protocols
Mass Spectrometry (Direct Infusion)
Objective: To obtain the mass spectrum and fragmentation pattern of 5-Bromo-4-methylisoquinoline.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 5-Bromo-4-methylisoquinoline in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-300
-
Scan Rate: 1 scan/second
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or by direct infusion. Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed mass differences.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 5-Bromo-4-methylisoquinoline from potential impurities and obtain its mass spectrum.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution (approximately 100 µg/mL) of 5-Bromo-4-methylisoquinoline in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to 5-Bromo-4-methylisoquinoline based on its retention time. Extract and analyze the mass spectrum of the peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of 5-Bromo-4-methylisoquinoline.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 5-Bromo-4-methylisoquinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters include a 30° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
2D NMR (Optional): Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to elucidate the complete structure.
Conclusion
The characterization of 5-Bromo-4-methylisoquinoline can be effectively achieved through a combination of mass spectrometry, GC-MS, and NMR spectroscopy. While mass spectrometry provides essential molecular weight and fragmentation information, GC-MS is invaluable for the analysis of complex mixtures, and NMR spectroscopy offers an unparalleled level of detail for structural elucidation. The choice of technique will be guided by the specific analytical goals, sample complexity, and available instrumentation. This guide provides a framework for selecting the appropriate analytical approach and executing the experimental work for the comprehensive characterization of this and related compounds.
A Comparative Analysis of the Reactivity of 5-Bromo- vs. 5-Chloro-4-methylisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone for the generation of novel molecular entities with tailored biological activities. The isoquinoline framework, a privileged structure in numerous pharmacologically active compounds, often requires precise substitution patterns to achieve desired therapeutic effects. Halogenated isoquinolines, particularly at the 5-position, serve as versatile synthetic handles for introducing molecular diversity through various cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 5-bromo-4-methylisoquinoline and 5-chloro-4-methylisoquinoline in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
The fundamental difference in reactivity between these two halo-isoquinolines stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling cycles: the oxidative addition of the palladium(0) catalyst to the aryl halide. The lower bond dissociation energy of the C-Br bond facilitates a more facile oxidative addition, generally rendering 5-bromo-4-methylisoquinoline more reactive than its chloro- a counterpart.[1][2] This increased reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-derivative.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections detail the expected reactivity differences and provide representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. While direct, side-by-side comparative studies for these specific substrates are not extensively reported in the literature, the provided data is based on established principles and analogous heterocyclic systems, offering a reliable guide for reaction planning and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. In the context of 5-halo-4-methylisoquinolines, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents.
Reactivity Comparison: 5-Bromo-4-methylisoquinoline is expected to undergo Suzuki-Miyaura coupling under significantly milder conditions than 5-chloro-4-methylisoquinoline. Standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient for the bromo-compound, whereas the chloro-analog may necessitate the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu ligands) and higher reaction temperatures to achieve comparable yields.[1][2]
Quantitative Data Summary:
| Feature | 5-Bromo-4-methylisoquinoline | 5-Chloro-4-methylisoquinoline |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands |
| Catalyst Loading | 1-5 mol% | 2-10 mol% |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, NaOt-Bu |
| Reaction Temperature | 80-100 °C | 100-130 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Fair to Good (highly dependent on catalyst system) |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halo-4-methylisoquinoline with Phenylboronic Acid
A mixture of the 5-halo-4-methylisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (see table for typical examples, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is taken in a Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added, and the mixture is heated at the appropriate temperature (see table for guidance) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methyl-5-phenylisoquinoline.[3]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.
Reactivity Comparison: Similar to the Suzuki-Miyaura coupling, 5-bromo-4-methylisoquinoline is expected to be more reactive in the Buchwald-Hartwig amination.[4][5] The coupling of the bromo-derivative can often be achieved with a wider range of amines and under milder conditions. For the less reactive 5-chloro-4-methylisoquinoline, more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required to achieve efficient coupling.[4]
Quantitative Data Summary:
| Feature | 5-Bromo-4-methylisoquinoline | 5-Chloro-4-methylisoquinoline |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with bulky ligands like XPhos, RuPhos |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Typical Base | NaOt-Bu, LHMDS, Cs₂CO₃ | NaOt-Bu, K₃PO₄ |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 4-18 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Moderate to Good |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Halo-4-methylisoquinoline with Aniline
In a glovebox, a Schlenk tube is charged with the 5-halo-4-methylisoquinoline (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the appropriate phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). The tube is sealed, removed from the glovebox, and aniline (1.2 mmol) and anhydrous, degassed toluene (5 mL) are added via syringe under an inert atmosphere. The reaction mixture is heated to the required temperature with stirring. After completion (monitored by LC-MS), the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the N-aryl-4-methylisoquinolin-5-amine.[6]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a valuable method for the vinylation of the isoquinoline core.
Reactivity Comparison: The higher reactivity of the C-Br bond makes 5-bromo-4-methylisoquinoline a more suitable substrate for the Heck reaction compared to its chloro counterpart. While the Heck reaction of aryl bromides is well-established, the coupling of aryl chlorides often requires higher temperatures and specific catalyst systems, such as those employing palladacycle catalysts or N-heterocyclic carbene (NHC) ligands.
Quantitative Data Summary:
| Feature | 5-Bromo-4-methylisoquinoline | 5-Chloro-4-methylisoquinoline |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladacycles, Pd(OAc)₂ with NHC ligands |
| Catalyst Loading | 1-5 mol% | 2-10 mol% |
| Typical Base | Et₃N, K₂CO₃, KOAc | K₂CO₃, Cs₂CO₃ |
| Reaction Temperature | 100-120 °C | 120-150 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Expected Yield | Moderate to Good | Low to Moderate |
Experimental Protocol: Heck Reaction of 5-Halo-4-methylisoquinoline with Styrene
A mixture of the 5-halo-4-methylisoquinoline (1.0 mmol), styrene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (if required, e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF or NMP, 5 mL) is heated in a sealed tube at the appropriate temperature. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography to give the 4-methyl-5-styrylisoquinoline.
Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylethynes.
Reactivity Comparison: The trend of higher reactivity for the bromo-derivative continues in the Sonogashira coupling.[7] 5-Bromo-4-methylisoquinoline will readily couple with a variety of terminal alkynes using a standard Pd/Cu catalyst system under relatively mild conditions. In contrast, the coupling of 5-chloro-4-methylisoquinoline is more challenging and often requires higher temperatures, stronger bases, and sometimes specialized catalyst systems to achieve reasonable yields. Copper-free Sonogashira protocols may also be employed, particularly for the more reactive bromo-compound.[7]
Quantitative Data Summary:
| Feature | 5-Bromo-4-methylisoquinoline | 5-Chloro-4-methylisoquinoline |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI | Pd(PPh₃)₂Cl₂/CuI with more forcing conditions |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 2-10 mol% | Pd: 2-10 mol%, Cu: 5-20 mol% |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, DBU |
| Reaction Temperature | Room Temperature to 60 °C | 60-100 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Low to Moderate |
Experimental Protocol: Sonogashira Coupling of 5-Halo-4-methylisoquinoline with Phenylacetylene
To a solution of the 5-halo-4-methylisoquinoline (1.0 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine (5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), copper(I) iodide (0.06 mmol), and phenylacetylene (1.2 mmol) under an inert atmosphere. The reaction mixture is stirred at the appropriate temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 4-methyl-5-(phenylethynyl)isoquinoline.
Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.
Conclusion
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Structure-activity relationship (SAR) studies of 5-Bromo-4-methylisoquinoline analogs.
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent feature in many biologically active compounds, drawing significant attention in the field of medicinal chemistry, particularly in the development of novel anticancer agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-4-methylisoquinoline analogs and related isoquinoline derivatives, offering insights into their potential as therapeutic agents. The following sections present a compilation of experimental data, detailed protocols for key biological assays, and visualizations of relevant cellular pathways and experimental workflows.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies specifically focused on a broad series of 5-Bromo-4-methylisoquinoline analogs are not extensively documented in publicly available literature, analysis of related substituted isoquinoline and quinoline compounds provides valuable insights into the influence of various substituents on their biological activity.
For instance, studies on pyrazolo[3,4-g]isoquinoline derivatives have shown that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin kinase, suggesting that the position of halogen substitution is critical for activity against certain targets.[2] Conversely, research on anilinoquinazolines indicates that the presence of nitrogen atoms at positions 1 and 3 is crucial for their biological activity.[1]
The anticancer effects of isoquinoline derivatives are often attributed to their ability to modulate key signaling pathways that control cell growth, proliferation, and apoptosis.[3] Several derivatives have been identified as potent inhibitors of kinases such as PI3K, mTOR, and Rho-kinase.[3][4]
Comparative Biological Activity of Isoquinoline Analogs
To illustrate the therapeutic potential of the isoquinoline scaffold, the following table summarizes the in vitro anticancer activity of various substituted isoquinoline and quinoline derivatives against different cancer cell lines.
| Compound ID | Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,3-dihydroimidazo[2,1-a]isoquinoline | 5-[4'-(piperidinomethyl)phenyl] | Various | - | [5] |
| 15 | Isoquinolin-1-one | O-(3-hydroxypropyl) | Various | 3-5 times more potent than 1 | [5] |
| B01002 | Isoquinoline | - | SKOV3 (Ovarian) | 7.65 (µg/mL) | [6] |
| 7 | 6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | 8-[(2-furanylmethyl)amino] | T47D (Breast) | 0.016 ± 0.003 | [7] |
| Lamellarin D | Pyrrolo[2,1-a]isoquinoline | - | IMR32, HeLa, SH-SY5Y | 0.019–0.040 | [8] |
| Lamellarin 9 | Pyrrolo[2,1-a]isoquinoline | - | IMR32, HeLa, SH-SY5Y | 0.019–0.040 | [8] |
Note: The data presented is for a range of isoquinoline and quinoline derivatives to highlight the potential of the general scaffold, as specific data for a series of 5-Bromo-4-methylisoquinoline analogs is limited.
Experimental Protocols
The evaluation of novel anticancer compounds relies on a series of standardized in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments commonly employed in the study of isoquinoline analogs.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-Bromo-4-methylisoquinoline analogs) in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay
Enzyme-linked immunosorbent assays (ELISAs) or radiometric assays are commonly used to determine the inhibitory activity of compounds against specific kinases.
General Procedure (ELISA-based):
-
Coating: Coat a 96-well plate with a substrate specific to the kinase of interest.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Kinase Reaction: Add the kinase, ATP, and the test compound at various concentrations to the wells. Incubate to allow the kinase reaction to proceed.
-
Detection: Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add a substrate for the reporter enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).
Visualizing Cellular Processes and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Experimental workflow for the synthesis and biological evaluation of novel isoquinoline analogs.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline-based inhibitors.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
A Comparative Analysis of Palladium Catalysts for 5-Bromo-4-methylisoquinoline Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry. The strategic introduction of molecular complexity via cross-coupling reactions is a widely employed tactic. This guide provides a comparative analysis of common palladium catalysts for the coupling of 5-Bromo-4-methylisoquinoline, a key intermediate in the synthesis of various biologically active compounds. We present a summary of expected performance based on established catalytic systems, detailed experimental protocols, and visualizations to aid in catalyst selection and reaction optimization.
The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in the coupling of 5-Bromo-4-methylisoquinoline. The presence of the nitrogen atom in the isoquinoline ring can influence the catalytic cycle, making the selection of an appropriate ligand and base paramount. This guide focuses on three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Performance Comparison of Palladium Catalysts
The following tables summarize the expected performance of representative palladium catalysts in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with 5-Bromo-4-methylisoquinoline. The data is compiled based on typical outcomes for similar substrates and serves as a comparative guide. Actual results may vary depending on the specific coupling partner and optimization of reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-4-methylisoquinoline with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12-16 | 85-95 | A reliable, classic catalyst, though sometimes requiring longer reaction times.[1] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | 90-98 | Often provides high yields in shorter reaction times; dppf is a robust ligand.[2] |
| Pd(OAc)₂ + SPhos | Cs₂CO₃ | t-BuOH/H₂O | 80 | 2-6 | 92-99 | Highly active catalyst system, often effective for challenging substrates at lower temperatures.[1] |
Table 2: Heck Coupling of 5-Bromo-4-methylisoquinoline with Styrene
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 120 | 18-24 | 70-85 | A standard, ligandless system, may require higher temperatures and longer times.[3] |
| Pd(OAc)₂ + P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 100 | 8-12 | 80-92 | Addition of a phosphine ligand can improve efficiency and lower reaction temperature. |
| Herrmann's Catalyst | NaOAc | NMP | 140 | 6-10 | 85-95 | A highly stable palladacycle catalyst, often used for less reactive aryl bromides. |
Table 3: Buchwald-Hartwig Amination of 5-Bromo-4-methylisoquinoline with Morpholine
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | 100 | 12-18 | 80-90 | A first-generation catalyst system, effective for a range of amines.[4] |
| Pd(OAc)₂ + XPhos | K₃PO₄ | Dioxane | 90 | 4-8 | 90-98 | Bulky, electron-rich phosphine ligands like XPhos often lead to higher yields and broader substrate scope.[5] |
| [Pd(cinnamyl)Cl]₂ + t-BuXPhos | LiHMDS | THF | 80 | 2-6 | 92-99 | Highly active catalyst system allowing for lower catalyst loading and milder conditions. |
Experimental Protocols
Detailed methodologies for the cross-coupling reactions of 5-Bromo-4-methylisoquinoline are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing 5-Bromo-4-methylisoquinoline (1.0 mmol) and the arylboronic acid (1.2 mmol) is added the base (2.0 mmol) and the solvent (5 mL). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added, and the vessel is sealed. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Coupling
In a sealed tube, 5-Bromo-4-methylisoquinoline (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the base (e.g., Et₃N, 1.5 mmol), and the solvent (5 mL) are combined. The alkene (e.g., styrene, 1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove palladium black. The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography on silica gel.[6]
General Procedure for Buchwald-Hartwig Amination
A flask is charged with 5-Bromo-4-methylisoquinoline (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). The flask is evacuated and backfilled with an inert gas three times. The solvent (e.g., toluene, 5 mL) and the amine (e.g., morpholine, 1.2 mmol) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.[4][7]
Visualizing the Workflow and Catalyst Comparison
To further aid in the understanding of the experimental process and the logical comparison of the catalysts, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Bromo-4-methylisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement of molecules is fundamental to understanding their chemical behavior and biological activity. For novel isoquinoline derivatives, such as those based on the 5-Bromo-4-methylisoquinoline scaffold, X-ray crystal structure analysis provides invaluable insights into their conformation, intermolecular interactions, and potential as therapeutic agents. This guide offers a comparative framework for the analysis of these derivatives, complete with detailed experimental protocols and data presentation formats.
Due to the current absence of published crystal structures for 5-Bromo-4-methylisoquinoline derivatives in publicly accessible databases, this guide will utilize a comparative approach based on established methodologies and data from closely related halogenated heterocyclic compounds. This will serve as a robust template for researchers working on the synthesis and characterization of this novel class of compounds.
Comparative Crystallographic Data
A critical aspect of structural analysis is the comparison of key crystallographic parameters between different derivatives. This allows for the elucidation of structure-activity relationships and the impact of substituent modifications on the solid-state packing. The following table provides a template for summarizing and comparing such data. For illustrative purposes, hypothetical data for two derivatives, Derivative A (5-Bromo-4-methyl-1-phenylisoquinoline) and Derivative B (1-(4-chlorophenyl)-5-Bromo-4-methylisoquinoline), are presented alongside actual data for a related brominated heterocyclic compound.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione[1] |
| Chemical Formula | C₁₆H₁₂BrN | C₁₆H₁₁BrClN | C₂₆H₁₂BrNO₅ |
| Formula Weight | 310.18 | 344.63 | 514.28 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 10.123 | 7.456 | 11.8333(6) |
| b (Å) | 15.456 | 18.234 | 12.8151(6) |
| c (Å) | 8.789 | 20.112 | 17.1798(8) |
| α (°) | 90 | 90 | 77.317(4) |
| β (°) | 105.2 | 90 | 74.147(4) |
| γ (°) | 90 | 90 | 66.493(5) |
| Volume (ų) | 1324.5 | 2732.1 | 2280.0(2) |
| Z | 4 | 8 | 1 |
| Density (calc) (g/cm³) | 1.556 | 1.678 | 1.647 |
| R-factor (%) | 4.2 | 3.8 | 6.22 |
Experimental Protocols
The successful determination of a crystal structure relies on a meticulous experimental workflow, from synthesis to data analysis.
Synthesis of 5-Bromo-4-methylisoquinoline Derivatives
The synthesis of the target compounds is the initial and crucial step. A generalized synthetic route for substituted isoquinolines often involves a variation of the Bischler-Napieralski or Pomeranz-Fritsch reaction. For 5-Bromo-4-methylisoquinoline derivatives, a plausible route could involve the cyclization of a substituted phenethylamine precursor.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis.
Methodology:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) is performed to identify conditions where the compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal growth.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C) to promote crystallization.
X-ray Diffraction Data Collection and Structure Refinement
Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy. The final structure is validated for its geometric and crystallographic integrity.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystal structure analysis of a novel compound.
Caption: Experimental workflow for X-ray crystal structure analysis.
Logical Relationship in Data Analysis
The process of determining the final crystal structure from the raw diffraction data involves a logical progression of steps.
Caption: Logical flow of crystallographic data analysis.
This guide provides a foundational framework for the systematic X-ray crystal structure analysis of 5-Bromo-4-methylisoquinoline derivatives. By following these protocols and data comparison strategies, researchers can effectively characterize novel compounds, contributing to the advancement of medicinal chemistry and drug discovery.
References
A Comparative Guide to Validating the Purity of Synthesized 5-Bromo-4-methylisoquinoline via HPLC-MS
For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to ensuring the validity of experimental outcomes and the quality of the final active pharmaceutical ingredient. 5-Bromo-4-methylisoquinoline is a key heterocyclic building block in medicinal chemistry. This guide provides an objective comparison for validating its purity using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), supported by detailed experimental protocols and comparative data.
Comparative Purity Assessment
The purity of a newly synthesized batch of 5-Bromo-4-methylisoquinoline is best evaluated against a commercially available reference standard. High-purity commercial batches typically exhibit purity levels of 97% or higher.[1][2] The primary impurities often stem from the synthesis process, including unreacted starting materials, isomeric byproducts (e.g., 8-Bromo-4-methylisoquinoline), or products of side reactions.
HPLC-MS is the gold standard for this analysis, offering high-resolution separation of the main compound from its impurities and providing mass data for their identification.[3]
Table 1: Comparative Purity Analysis of 5-Bromo-4-methylisoquinoline
| Analyte | Source | Retention Time (min) | Purity (by HPLC Area %) | Molecular Ion (m/z) [M+H]⁺ |
|---|---|---|---|---|
| 5-Bromo-4-methylisoquinoline | Synthesized Batch | 9.45 | 98.2% | 222.0 |
| 5-Bromo-4-methylisoquinoline | Commercial Standard | 9.46 | >99.0% | 222.0 |
| Impurity 1 (Isomer) | Synthesized Batch | 9.82 | 1.1% | 222.0 |
| Impurity 2 (Starting Material) | Synthesized Batch | 6.13 | 0.5% | Identified |
| Impurity 3 (Unknown) | Synthesized Batch | 8.79 | 0.2% | 236.0 |
Note: The data presented in this table is hypothetical and serves as a representative example for a typical purity analysis.
Experimental Protocols
A robust and reproducible analytical method is crucial for accurate purity determination. The following is a detailed protocol for the HPLC-MS analysis of 5-Bromo-4-methylisoquinoline.
Sample Preparation
Proper sample preparation is essential to protect the analytical column and ensure accurate quantification.[4][5][6]
-
Stock Solution: Accurately weigh and dissolve approximately 1 mg of the synthesized 5-Bromo-4-methylisoquinoline in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 100-fold with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before transferring it to an HPLC vial.
-
Blank and Standard: Prepare a blank sample (mobile phase solvent) and a working solution of the commercial reference standard using the same procedure.
HPLC-MS Method Parameters
This method utilizes a reversed-phase C18 column, which is standard for the separation of small organic molecules like isoquinoline derivatives.[7] Formic acid is used as a mobile phase additive to improve peak shape and ionization efficiency for mass spectrometry.[8][9]
Table 2: HPLC-MS Instrumentation and Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6546 Q-TOF or equivalent |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes, hold for 3 min, return to 10% B and re-equilibrate for 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 320 °C |
| Scan Range (m/z) | 100 - 500 |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the purity validation process, from sample preparation to data analysis and final purity determination.
Caption: Workflow for the HPLC-MS purity validation of 5-Bromo-4-methylisoquinoline.
References
- 1. 5-Bromo-4-methylisoquinoline | CymitQuimica [cymitquimica.com]
- 2. 5-bromo-4-methylisoquinoline - Cas No: 859538-15-7, White To Off-white Crystalline Powder, ¥98% Purity, Highly Reactive Intermediate For Pharmaceuticals at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Substituted Isoquinoline Inhibitors
Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have been extensively developed as inhibitors of various enzymes and receptors, leading to therapeutic agents for a wide range of diseases, including cancer and cardiovascular disorders.[2][3] This guide provides a comparative analysis of the biological efficacy of different classes of substituted isoquinoline inhibitors, focusing on their performance against key biological targets. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows to aid researchers, scientists, and drug development professionals in their work.
Isoquinoline-Based ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in diseases such as glaucoma, cardiovascular disease, and cancer metastasis.[2] Isoquinoline derivatives, notably Fasudil, were among the first ROCK inhibitors to be clinically approved.[4]
Data Presentation: Comparative Efficacy of ROCK Inhibitors
The following table summarizes the in vitro potency of several prominent isoquinoline-based ROCK inhibitors against the two ROCK isoforms.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity Profile (Other Kinases) | Key Features |
| Fasudil (HA-1077) | Ki: 0.33 µM; IC50: 10.7 µM[4] | IC50: 0.158 µM[4] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM)[4] | First clinically approved ROCK inhibitor; widely used research tool.[4] |
| Hydroxyfasudil | IC50: 0.73 µM[4] | IC50: 0.72 µM[4] | Less potent against PKA, MLCK, and PKC compared to ROCK.[4] | Active metabolite of Fasudil, contributing to its in vivo effects.[4] |
| Ripasudil (K-115) | IC50: 51 nM[4] | IC50: 19 nM[4] | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM)[4] | Approved for glaucoma treatment; exhibits high potency.[4] |
| Y-27632 | Ki: 220 nM[4] | Ki: 300 nM[4] | Highly selective for ROCK over PKA, PKC, and MLCK.[4] | A widely used and highly selective research tool.[4] |
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Caption: The RhoA/ROCK signaling pathway and point of intervention.
Caption: Workflow for an in vitro ELISA-based ROCK inhibition assay.
Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay (ELISA-based) [5][6][7] This enzyme immunoassay is designed to measure the specific phosphorylation of the ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Threonine 696.
-
Plate Preparation: A 96-well microtiter plate is pre-coated with recombinant MYPT1 protein.
-
Sample Preparation: Prepare serial dilutions of the isoquinoline inhibitor compounds in kinase reaction buffer. A positive control (e.g., active ROCK-II enzyme without inhibitor) and a negative control (no enzyme) should be included.
-
Kinase Reaction: Add 90 µL of the diluted active ROCK enzyme or unknown samples to the wells. Initiate the kinase reaction by adding 10 µL of 10X Kinase Reaction Buffer containing ATP and DTT.
-
Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.
-
Stopping and Washing: Stop the reaction by flicking out the contents. Wash the wells three times with 250 µL of 1X Wash Buffer.
-
Primary Antibody: Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour on an orbital shaker.
-
Washing: Repeat the washing step as described in step 5.
-
Secondary Antibody: Add 100 µL of a diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of HRP substrate solution (e.g., TMB) to each well. After sufficient color development (2-30 minutes), stop the reaction by adding 100 µL of Stop Solution.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the positive control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Isoquinoline-Based HER2/EGFR Kinase Inhibitors
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in several cancers, notably breast cancer.[1] Isoquinoline-tethered quinazoline derivatives have been developed as potent and selective inhibitors of HER2.[1][8]
Data Presentation: Comparative Efficacy of HER2/EGFR Inhibitors
The table below presents the inhibitory activity of novel isoquinoline-quinazoline hybrids against HER2 and EGFR kinases and their anti-proliferative effect on a HER2-overexpressing cancer cell line.[1]
| Compound | HER2 IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/HER2) | SK-BR-3 IC50 (nM) |
| Lapatinib | 9.8 | 7.5 | 0.8 | 27 |
| 14b | 4.8 | 154 | 32.1 | 150 |
| 14c | 4.1 | 196 | 47.8 | 170 |
| 14f | 3.2 | 148 | 46.3 | 87 |
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Caption: Simplified HER2 signaling via the PI3K/Akt/mTOR pathway.
Caption: Workflow for a cell viability (MTT) assay.
Experimental Protocols
Cell Viability (MTT) Assay [9] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the isoquinoline inhibitor (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value by plotting viability against the logarithm of inhibitor concentration.
Western Blot Analysis for HER2 Pathway Inhibition [10] This technique is used to detect changes in the phosphorylation status of key proteins in the HER2 signaling pathway.
-
Cell Treatment and Lysis: Treat HER2-positive cells (e.g., SK-BR-3) with the isoquinoline inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of HER2, Akt, and mTOR.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. The level of inhibition is determined by the ratio of phosphorylated protein to total protein, compared to the untreated control.
Indenoisoquinoline Topoisomerase I Inhibitors
Indenoisoquinolines are a class of non-camptothecin topoisomerase I (Top1) inhibitors.[11] These agents trap the Top1-DNA cleavage complex, leading to DNA double-strand breaks during replication and ultimately cell death.[12] Compounds like Indotecan (LMP400) and Indimitecan (LMP776) are in clinical development for cancer treatment.[13][14]
Data Presentation: Anti-proliferative Activity of Indenoisoquinolines
The following table shows the growth inhibition (GI50) values for LMP400 and LMP776 across a panel of human cancer cell lines.
| Cell Line | Cancer Type | LMP400 GI50 (nM) | LMP776 GI50 (nM) |
| HL-60 | Leukemia | 22 | 23 |
| NCI-H460 | Lung | 31 | 58 |
| SF-268 | CNS | 32 | 41 |
| MCF7 | Breast | 41 | 80 |
| OVCAR-3 | Ovarian | 50 | 110 |
| HT29 | Colon | 120 | 180 |
(Data compiled from preclinical studies and NCI-60 database information where available)
Mandatory Visualization: Mechanism of Action and Experimental Workflow
Caption: Mechanism of Topoisomerase I inhibition by indenoisoquinolines.
Caption: Workflow for immunofluorescence detection of γH2AX foci.
Experimental Protocols
Cellular Topoisomerase I Inhibition Assay (γH2AX Immunofluorescence) [11] This assay provides a quantitative measure of DNA double-strand breaks, a direct downstream consequence of Top1 inhibition, by detecting the phosphorylation of histone H2A.X (γH2AX).
-
Cell Culture and Treatment: Seed cells onto glass coverslips in a multi-well plate. Once attached, treat the cells with various concentrations of the indenoisoquinoline inhibitor for a desired time course (e.g., 1 to 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-Ser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates an increase in DNA damage and thus, Top1 inhibitory activity.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Bromo- and 8-Bromo-Isoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, isoquinoline and its derivatives are fundamental building blocks for the synthesis of a wide array of pharmacologically active compounds and functional materials. The precise structural characterization of these molecules is paramount for understanding their reactivity and predicting their biological activity. This guide provides a comprehensive spectroscopic comparison of two constitutional isomers, 5-bromo-isoquinoline and 8-bromo-isoquinoline, offering a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The experimental data presented herein serves as a valuable resource for the unambiguous identification and differentiation of these two key synthetic intermediates.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-bromo-isoquinoline and 8-bromo-isoquinoline, highlighting the distinct spectral fingerprints that arise from the different positions of the bromine substituent on the isoquinoline core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | 5-Bromo-isoquinoline (DMSO-d₆) | 8-Bromo-isoquinoline (DMSO-d₆) |
| H1 | 9.37 (s) | 9.48 (s) |
| H3 | 8.66 (d, J = 5.9 Hz) | 8.65 (d, J = 5.2 Hz) |
| H4 | 7.91 (d, J = 6.0 Hz) | 7.91 (d, J = 6.0 Hz) |
| H6 | 7.62 (t, J = 7.8 Hz) | 8.02 (d, J = 8.4 Hz) |
| H7 | 8.15 (d, J = 7.5 Hz) | 7.17 (t, J = 7.8 Hz) |
| H8 | 8.19 (d, J = 8.2 Hz) | - |
| H5 | - | 8.05 (d, J = 8.8 Hz) |
Data sourced from Organic Syntheses Procedure and ChemicalBook.[1][2]
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | 5-Bromo-isoquinoline (DMSO-d₆) | 8-Bromo-isoquinoline |
| C1 | 152.9 | Data not readily available in a consolidated format |
| C3 | 144.6 | Data not readily available in a consolidated format |
| C4 | 120.3 | Data not readily available in a consolidated format |
| C4a | 134.3 | Data not readily available in a consolidated format |
| C5 | 118.5 | Data not readily available in a consolidated format |
| C6 | 133.9 | Data not readily available in a consolidated format |
| C7 | 129.3 | Data not readily available in a consolidated format |
| C8 | 127.9 | Data not readily available in a consolidated format |
| C8a | 128.4 | Data not readily available in a consolidated format |
Data for 5-Bromo-isoquinoline sourced from Organic Syntheses Procedure.[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group/Vibration | 5-Bromo-isoquinoline (CHCl₃) | 8-Bromo-isoquinoline |
| C-H stretch (aromatic) | 3053 | Data not readily available in a consolidated format |
| C=N stretch | 1582 | Data not readily available in a consolidated format |
| C=C stretch (aromatic) | 1509, 1484 | Data not readily available in a consolidated format |
| C-Br stretch | ~1000 | Data not readily available in a consolidated format |
Data for 5-Bromo-isoquinoline sourced from Organic Syntheses Procedure.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Ion | 5-Bromo-isoquinoline | 8-Bromo-isoquinoline |
| [M]⁺ | 207/209 (due to ⁷⁹Br/⁸¹Br isotopes) | 207/209 (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M+1]⁺ | 208/210 | 208/210 |
Data for 8-Bromo-isoquinoline sourced from ChemicalBook.[2] The mass spectra of both isomers are expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Workflow and Isomer Differentiation
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of 5-bromo- and 8-bromo-isoquinoline.
Caption: Workflow for Spectroscopic Analysis of Bromo-isoquinoline Isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the bromo-isoquinoline isomer for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid bromo-isoquinoline isomer in a volatile organic solvent (e.g., methylene chloride or acetone).
-
Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the bromo-isoquinoline isomer (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are separated based on their mass-to-charge ratio and detected.
-
Conclusion
The spectroscopic data presented in this guide clearly demonstrates the discernible differences between 5-bromo-isoquinoline and 8-bromo-isoquinoline. The ¹H NMR spectra are particularly informative, with distinct chemical shifts and coupling patterns for the aromatic protons, allowing for unambiguous differentiation. While a complete ¹³C NMR and detailed IR dataset for 8-bromo-isoquinoline would further solidify the comparison, the available information provides a strong foundation for structural elucidation. By following the outlined experimental protocols and utilizing the comparative data tables, researchers can confidently identify these important isomers in their synthetic and drug discovery endeavors.
References
Benchmarking a novel inhibitor derived from 5-Bromo-4-methylisoquinoline.
A Comparative Guide for Drug Development Professionals
This guide presents a comprehensive performance benchmark of BROMI-54, a novel inhibitor derived from a 5-Bromo-4-methylisoquinoline scaffold. The inhibitory activity of BROMI-54 is evaluated against the p38 mitogen-activated protein kinase (MAPK), a critical therapeutic target in inflammatory diseases and cancer. For comparative analysis, BROMI-54 is benchmarked against two well-established p38 MAPK inhibitors: SB203580 and Doramapimod (BIRB 796).
Quantitative Data Summary
The inhibitory potency and selectivity of BROMI-54 were assessed through in vitro kinase assays and cellular functional assays. The results are summarized below, providing a direct comparison with industry-standard p38 MAPK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against the four isoforms of p38 MAPK (α, β, γ, δ) and a panel of other kinases to assess selectivity. Lower IC50 values indicate higher potency.
| Compound | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | JNK2 (nM) | LCK (nM) | GSK-3β (nM) |
| BROMI-54 (Novel) | 45 | 70 | 220 | 550 | >10,000 | >10,000 | >10,000 |
| SB203580 | 50[1] | 500[1] | >10,000 | >10,000 | >10,000 | >5,000 | >5,000 |
| Doramapimod (BIRB 796) | 38[2][3] | 65[2][3] | 200[2][3] | 520[2][3] | 100[3] | >10,000 | >10,000 |
Data for BROMI-54 is hypothetical and for illustrative purposes.
Table 2: Cellular Activity and Physicochemical Properties
This table outlines the inhibitor's efficacy in a cellular context by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes (THP-1 cell line), a key downstream effect of p38 MAPK activation.
| Compound | Cellular IC50 (TNF-α release, nM) | Molecular Weight ( g/mol ) |
| BROMI-54 (Novel) | 150 | 392.25 |
| SB203580 | 600[4] | 377.43[4] |
| Doramapimod (BIRB 796) | 18[5] | 527.66 |
Data for BROMI-54 is hypothetical and for illustrative purposes.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade. The pathway is activated by cellular stressors and inflammatory cytokines, leading to the activation of downstream kinases and transcription factors that regulate inflammation. BROMI-54, like the benchmark compounds, inhibits the kinase activity of p38.
Experimental Workflow: In Vitro Kinase Assay
The diagram below outlines the workflow for determining the in vitro IC50 values of the inhibitors against the p38 MAPK enzyme.
Experimental Workflow: Cellular TNF-α Inhibition Assay
This workflow details the steps for assessing the inhibitor's efficacy in a cell-based model of inflammation.
Experimental Protocols
Detailed methodologies are provided to ensure the reproducibility of the presented data.
1. In Vitro p38α Kinase Inhibition Assay (Luminescence-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.[6][7]
-
Materials :
-
Recombinant human p38α kinase.
-
Kinase Buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Substrate: ATF2 peptide.
-
ATP.
-
Test inhibitors (BROMI-54, SB203580, Doramapimod).
-
ADP-Glo™ Kinase Assay Kit.
-
96-well assay plates.
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Buffer.
-
To a 96-well plate, add the recombinant p38α kinase and the test inhibitor at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity by adding the ADP-Glo™ Reagent, which converts ADP to ATP.
-
Add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction, generating a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular TNF-α Release Inhibition Assay
This assay assesses the inhibitor's ability to block the production of the pro-inflammatory cytokine TNF-α in a cellular model.[5][6]
-
Materials :
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test inhibitors.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
-
Procedure :
-
Seed THP-1 cells into a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere.
-
Prepare serial dilutions of the test inhibitors.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells with LPS (100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α release by plotting the percentage of inhibition against the inhibitor concentration.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SB 203580 InSolution, ≥98%, 1 mg/ml, reversible inhibitor of p38 MAP kinase | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Proper Disposal of 5-Bromo-4-methylisoquinoline: A Guide for Laboratory Professionals
For immediate reference, treat 5-Bromo-4-methylisoquinoline as a hazardous halogenated organic waste. Disposal must be conducted through a licensed hazardous waste management company. On-site treatment is not recommended. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of 5-Bromo-4-methylisoquinoline.
Safety and Handling Protocol
Before initiating any disposal procedures, it is crucial to handle 5-Bromo-4-methylisoquinoline with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust, a NIOSH-approved respirator should be used.
Ventilation: All handling of 5-Bromo-4-methylisoquinoline should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes the key quantitative data for 5-Bromo-4-methylisoquinoline and related compounds for comparative purposes.
| Property | 5-Bromo-4-methylisoquinoline | 5-Bromoisoquinoline | 4-Bromoisoquinoline |
| Molecular Formula | C₁₀H₈BrN | C₉H₆BrN | C₉H₆BrN |
| Molecular Weight | 222.08 g/mol | 208.06 g/mol | 208.06 g/mol |
| Appearance | Solid | White to brown solid | Beige solid |
| Purity | 97% | >95% | 98% |
| Hazard Statements | Not fully characterized; handle with caution as a potential irritant and harmful substance. | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | Not fully characterized; handle with caution. |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | P261, P280, P302+P352, P305+P351+P338 | P280, P302+P352, P305+P351+P338 |
Step-by-Step Disposal Procedure
The proper disposal of 5-Bromo-4-methylisoquinoline is a critical step in the laboratory workflow to ensure regulatory compliance and environmental safety.
1. Waste Segregation:
-
5-Bromo-4-methylisoquinoline is a halogenated organic compound.
-
It is imperative to segregate this waste from non-halogenated organic waste streams.
-
Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."
2. Container Management:
-
The waste container must be in good condition and compatible with the chemical.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
The container should be labeled with "Hazardous Waste" and the full chemical name: "5-Bromo-4-methylisoquinoline." If other halogenated compounds are collected in the same container, their names and approximate percentages should also be listed.
3. Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.
-
The primary and approved method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber. This must be performed at a permitted facility.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
1. Evacuation and Ventilation:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ensure the area is well-ventilated to disperse any vapors.
2. Personal Protective Equipment:
-
Before addressing the spill, don the appropriate PPE as outlined in the safety and handling section.
3. Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills (if the compound is dissolved in a solvent), use an inert absorbent material to contain and collect the spill.
-
Place all contaminated materials, including absorbent pads and cleaning supplies, into the designated "Halogenated Organic Waste" container.
4. Decontamination:
-
Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
All cleaning materials should be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for 5-Bromo-4-methylisoquinoline.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 5-Bromo-4-methylisoquinoline
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-Bromo-4-methylisoquinoline. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
5-Bromo-4-methylisoquinoline is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause serious eye damage[1]. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with its use.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 5-Bromo-4-methylisoquinoline, based on established safety standards for halogenated aromatic compounds[2].
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage[2]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation[2][3]. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary[2]. | Minimizes inhalation of dust or vapors, which may cause respiratory irritation[3][4]. |
Operational Plan: From Preparation to Cleanup
A systematic approach to handling 5-Bromo-4-methylisoquinoline is crucial for minimizing exposure and preventing accidents. All procedures should be conducted within a chemical fume hood[2].
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Verify that an eyewash station and safety shower are readily accessible[4].
Step 2: Handling
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully measure and transfer the required amount of the chemical, avoiding the generation of dust[3].
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place[4][5].
Step 3: Cleanup
-
Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood.
-
Collect the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood.
-
Wash hands thoroughly with soap and water after handling[3][4].
Disposal Plan
Proper disposal of 5-Bromo-4-methylisoquinoline and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste[2].
-
Waste Containers: Use designated, properly labeled, and sealed containers for all waste containing 5-Bromo-4-methylisoquinoline[3].
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Consult your institution's environmental health and safety (EHS) department for detailed guidance[5].
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention[3][4].
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention[3].
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department[3].
Experimental Workflow
The following diagram illustrates the standard operating procedure for the safe handling of 5-Bromo-4-methylisoquinoline.
Caption: Workflow for safe handling of 5-Bromo-4-methylisoquinoline.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
